molecular formula C11H16BNO2 B12511035 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

Cat. No.: B12511035
M. Wt: 205.06 g/mol
InChI Key: STYAQQQTUSOBDR-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane, widely known as Phenylboronic acid MIDA ester, is a strategically valuable compound in modern chemical research. Its primary research utility stems from its role as a protected and stabilized form of phenylboronic acid, enabling sophisticated synthetic transformations and the development of advanced smart materials. In the field of polymer science, this dioxazaborocane derivative is integral to the development of vitrimers, a class of covalent adaptable networks (CANs). These materials are covalently crosslinked like traditional thermosets but can flow and be reprocessed at elevated temperatures due to dynamic exchange reactions of the boronic ester bonds . The compound's dynamic covalent chemistry enables the creation of self-healing materials, reshapable plastics, and recyclable thermosets, with the exchange kinetics potentially accelerated by nucleophiles . Furthermore, this compound has been investigated for its biological activity. Research indicates that dioxazaborocane analogues can function as inhibitors of Autoinducer-2 (AI-2) based quorum sensing in bacteria such as Vibrio harveyi . By interfering with this bacterial communication pathway, which regulates virulence and biofilm formation, these compounds represent a promising anti-pathogenic strategy that does not rely on traditional growth-inhibiting antibiotics . As a synthetic building block, the MIDA boronate group offers enhanced stability for multi-step synthesis and iterative cross-coupling reactions, serving as a protected precursor that can be readily converted to the active boronic acid under mild conditions .

Properties

Molecular Formula

C11H16BNO2

Molecular Weight

205.06 g/mol

IUPAC Name

6-methyl-2-phenyl-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C11H16BNO2/c1-13-7-9-14-12(15-10-8-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

STYAQQQTUSOBDR-UHFFFAOYSA-N

Canonical SMILES

B1(OCCN(CCO1)C)C2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Dioxazaborocanes

Dioxazaborocanes represent a class of boronic acid adducts with a rich history and a rapidly expanding future in chemical synthesis and materials science. Formed from the condensation of diethanolamine derivatives with boronic compounds, they were initially conceived in the mid-20th century primarily as a convenient means for the isolation and characterization of boronic acid intermediates.[1] However, recent investigations have propelled them to the forefront of modern organic chemistry, where they are no longer viewed as mere protecting groups but as active participants in chemical transformations, in some cases exhibiting reactivity equivalent or superior to their boronic acid precursors.[1] This resurgence is driven by their potential to serve as a fluoride-free alternative to the widely used organotrifluoroborate salts, heralding a new era of development in boron chemistry.[1][2]

This guide focuses on a specific, yet representative, member of this family: 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane . We will delve into its core chemical properties, elucidate its three-dimensional structure, provide a detailed protocol for its synthesis, and discuss its spectroscopic signature. This document is intended to serve as a comprehensive resource for researchers leveraging the unique attributes of dioxazaborocanes in their synthetic endeavors.

Molecular Structure and Chemical Properties

The defining feature of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is its eight-membered heterocyclic ring system, which incorporates a transannular dative bond between the nitrogen and boron atoms. This interaction significantly influences the molecule's stability, reactivity, and spectroscopic characteristics.

The structure of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is best understood by considering its constituent parts: a phenylboronic acid moiety and an N-methyldiethanolamine backbone. The nitrogen atom, bearing a methyl group, is positioned opposite the boron atom, which is also bonded to the phenyl group and two oxygen atoms. This arrangement creates a bicyclic structure with two fused five-membered rings. Insight into the three-dimensional conformation can be drawn from studies on analogous silicon-containing heterocycles, which suggest a boat-chair conformation for the eight-membered ring.[3]

Below is a summary of the key chemical properties of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane and its parent compound, phenylboronic acid, for comparative purposes.

Property6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane (Predicted/Calculated)Phenylboronic Acid (Experimental)
Molecular Formula C₁₁H₁₆BNO₂C₆H₇BO₂
Molecular Weight 205.06 g/mol 121.93 g/mol [4]
Appearance White crystalline solid (predicted)White to yellow powder[4]
Melting Point Not available. The related MIDA ester melts at 166-170 °C[1]216 °C[4]
Solubility Soluble in most polar organic solvents (predicted)Soluble in diethyl ether, ethanol; poorly soluble in hexanes[4]
CAS Number Not assigned98-80-6[4]

Synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane: An Experimental Protocol

The synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is a straightforward condensation reaction between phenylboronic acid and N-methyldiethanolamine.[5] The reaction proceeds readily, often with the product precipitating from the reaction mixture, which simplifies purification.

Causality Behind Experimental Choices:
  • Solvent: A relatively non-polar solvent such as diethyl ether or toluene is chosen to facilitate the precipitation of the more polar dioxazaborocane product.

  • Stoichiometry: A 1:1 molar ratio of the reactants is typically used, as the condensation reaction proceeds with this stoichiometry.

  • Temperature: The reaction is often carried out at room temperature, as the formation of the dative B-N bond is thermodynamically favorable. Gentle heating can be applied to ensure complete reaction if necessary.

  • Purification: The precipitation of the product from the reaction mixture allows for simple isolation by filtration. Further purification can be achieved by recrystallization if needed.

Step-by-Step Methodology:
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenylboronic acid (1.0 eq) in anhydrous diethyl ether (approximately 10 mL per gram of phenylboronic acid).

  • Addition of N-methyldiethanolamine: To the stirring solution of phenylboronic acid, add N-methyldiethanolamine (1.0 eq) dropwise at room temperature.

  • Reaction and Precipitation: Upon addition of the N-methyldiethanolamine, a white precipitate should begin to form. Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete precipitation.

  • Isolation of Product: Collect the white solid by vacuum filtration, washing the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the isolated solid under vacuum to yield pure 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane.

G cluster_reactants Reactants cluster_process Process cluster_product Product PBA Phenylboronic Acid Stir Stirring at RT PBA->Stir NMDEA N-Methyldiethanolamine NMDEA->Stir Solvent Diethyl Ether Solvent->Stir Dioxazaborocane 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane Stir->Dioxazaborocane

Caption: Synthetic workflow for 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane.

Spectroscopic Characterization

The structural features of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane give rise to a distinct spectroscopic signature. While experimental spectra for this specific compound are not widely published, we can predict the key features based on data from analogous structures and the principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl, methylene, and methyl protons.

    • Phenyl protons: A multiplet in the aromatic region (δ 7.2-7.8 ppm).

    • Methylene protons (-OCH₂CH₂N-): Two distinct multiplets, likely in the range of δ 2.5-4.5 ppm. The protons of the two methylene groups adjacent to the oxygen will be deshielded compared to those adjacent to the nitrogen.

    • Methyl protons (-NCH₃): A sharp singlet, expected to appear around δ 2.3-2.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the proton data.

    • Phenyl carbons: Signals in the aromatic region (δ 125-145 ppm).

    • Methylene carbons (-OCH₂CH₂N-): Two signals in the aliphatic region, typically between δ 50-70 ppm.[3]

    • Methyl carbon (-NCH₃): A signal around δ 40-45 ppm.[3]

  • ¹¹B NMR: Boron-11 NMR is particularly informative for this class of compounds. Due to the tetracoordinate nature of the boron atom resulting from the dative N→B bond, a relatively sharp signal is expected in the upfield region, typically between δ 5 and 15 ppm, which is characteristic of tetracoordinate boronate esters.[6][7] This is in contrast to the broader signal for tricoordinate phenylboronic acid, which appears further downfield (around δ 28-30 ppm).[6]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations of the phenyl ring and the C-H, C-O, C-N, and B-O bonds. Key expected absorptions include:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1600 and 1480 cm⁻¹

  • B-O stretching: A strong, broad band around 1300-1380 cm⁻¹[8]

  • C-O stretching: ~1020-1100 cm⁻¹

  • C-N stretching: ~1100-1200 cm⁻¹

Caption: Molecular structure of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane.

Conclusion

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane serves as an excellent model for understanding the fundamental properties of this re-emerging class of organoboron compounds. Its straightforward synthesis, inherent stability conferred by the transannular N→B dative bond, and distinct spectroscopic properties make it and its derivatives attractive tools for a wide range of applications in organic synthesis and beyond. As research continues to uncover the full extent of their reactivity, dioxazaborocanes are poised to become indispensable components in the modern chemist's toolkit.

References

  • Dioxazaborocanes: old adducts, new tricks – Organic & Biomolecular Chemistry Blog. (2011, June 17). Retrieved from [Link]

  • Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 9(14), 4913-4921.
  • Lenz, T., & Hebenbrock, M. (2020). Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. Molecules, 25(21), 5035.
  • Szymańska, K., & Sokołowska, K. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 13(19), 3329.
  • 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione - PubChem. (n.d.). Retrieved from [Link]

  • Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids - PMC. (n.d.). Retrieved from [Link]

  • Ignatyev, I. S., et al. (2015). Molecular and crystal structures of 2-phenyl-2-hydro-6-methyl-1,3-dioxa-6-aza-2-silacyclooctane. Journal of Molecular Structure, 1094, 169-173.
  • Boron NMR. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shifts. (2020, February 14). Retrieved from [Link]

  • 11B NMR Chemical Shifts - San Diego State University. (n.d.). Retrieved from [Link]

  • Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties - ACS Publications. (2025, February 20). Retrieved from [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. (2024, November 23). Retrieved from [Link]

  • 13C NMR Chemical Shifts. (2021, October 20). Retrieved from [Link]

  • Boron NMR Spectroscopy - Magritek. (2018, November 29). Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra - Rsc.org. (n.d.). Retrieved from [Link]

  • Synthesis of N‐methyl dioxazaborocane 1 from N‐methyldiethanolamine and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts - CUNY Academic Works. (n.d.). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (2020, September 21). Retrieved from [Link]

  • Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids - TSpace. (2022, September 13). Retrieved from [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (n.d.). Retrieved from [Link]

  • Phenylboronic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. - ResearchGate. (n.d.). Retrieved from [Link]

  • Decane, 6-ethyl-2-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Crystal Structure of Methyl 6-Meth - Amanote Research. (2014, August 9). Retrieved from [Link]

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Hydrolysis mechanism of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Hydrolysis Mechanism of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

Executive Summary

The molecule 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane —commonly referred to as the N-methyldiethanolamine (MDEA) ester of phenylboronic acid, or a dioxazaborocane (DOAB)—represents a unique class of internal boron–nitrogen coordinated boronic esters (IBNCBs). Unlike traditional sp²-hybridized boronic esters (e.g., pinacol esters), DOABs feature a transannular dative bond between the aliphatic nitrogen and the boron atom. This structural nuance shifts the boron center to an sp³-hybridized state, fundamentally altering its thermodynamic stability and kinetic profile[1].

Understanding the hydrolysis mechanism of this molecule is critical for drug development professionals and materials scientists, particularly those designing scheduled-release prodrugs, dynamic covalent hydrogels, and elastomeric vitrimers[2]. This whitepaper deconstructs the causality behind its hydrolytic pathways, details the kinetic profiling methodologies, and establishes a self-validating framework for experimental analysis.

Structural Grounding: The Transannular N→B Dative Bond

The hydrolytic stability of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is dictated by its bicyclic 8-membered ring structure. In a standard boronic acid or simple ester, the boron atom is trigonal planar (sp²) with an empty, highly electrophilic p-orbital. This makes it highly susceptible to nucleophilic attack by water.

In the DOAB system, the lone pair of the N-methyl nitrogen donates into the boron's empty p-orbital. This N→B dative bond creates a zwitterionic-like state where the nitrogen carries a formal positive charge and the boron carries a formal negative charge[3]. By adopting a tetrahedral (sp³) geometry, the boron atom is sterically and electronically shielded from premature nucleophilic attack. Consequently, hydrolysis cannot occur directly; the dative bond must first be broken to expose the reactive sp² boron center.

Mechanistic Pathways of Hydrolysis

The hydrolysis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is a multi-step equilibrium process highly dependent on the pH of the microenvironment. The mechanism diverges into three distinct pathways based on the protonation state of the coordinating atoms.

A. Neutral / Physiological pH (Slow Hydrolysis)

At neutral pH, the molecule exists in a dynamic equilibrium between its closed-ring (sp³) and open-ring (sp²) forms. Thermal fluctuations cause the N→B bond to transiently "breathe" or open. Because the concentration of external catalytic ions (H⁺ or OH⁻) is low, the open-ring intermediate usually closes before water can attack the boron center. Hydrolysis under these conditions is a slow, rate-limiting process dictated by the dissociation kinetics of the dative bond, allowing DOABs to remain stable for days to weeks[1].

B. Acidic pH (Rapid Hydrolysis)

When the pH drops below the pKa of the amine (approx. 8.5), the hydrolysis rate accelerates exponentially. As the N→B bond transiently opens, the abundant H⁺ ions immediately protonate the aliphatic nitrogen. This protonation permanently prevents the nitrogen from re-coordinating with the boron. The boron is trapped in its highly electrophilic sp² state, leading to rapid nucleophilic attack by water, cleavage of the B–O bonds, and the release of phenylboronic acid and N-methyldiethanolamine.

C. Alkaline pH (Base-Mediated Hydrolysis)

In alkaline environments (pH > pKa of the boronic acid), the mechanism shifts. Hydroxide ions (OH⁻) act as strong competing nucleophiles. They attack the boron center directly, displacing the intramolecular nitrogen ligand to form a tetrahedral boronate intermediate, which subsequently undergoes B–O bond cleavage[3].

HydrolysisMechanism A 6-Methyl-2-phenyl- 1,3,6,2-dioxazaborocane (Closed Ring, sp3 Boron) B Open-Ring Intermediate (sp2 Boron, No N->B bond) A->B Thermal/Neutral Fluctuation C Protonated Intermediate (Acidic Conditions) A->C + H+ (Acidic pH) D Tetrahedral Boronate (Alkaline Conditions) A->D + OH- (Alkaline pH) E Phenylboronic Acid + N-Methyldiethanolamine B->E + H2O (Slow) C->E + H2O (Fast) D->E Cleavage (Moderate)

Fig 1: Mechanistic pathways for the hydrolysis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane across varying pH.

Quantitative Data: Comparative Hydrolytic Stability

To contextualize the stability of the MDEA ester, it is essential to compare it against other common boronic esters. While MIDA (N-methyliminodiacetic acid) esters are notoriously stable due to their carbonyl groups[4], DOABs offer a highly tunable "middle ground" ideal for dynamic materials[5].

Boronic Ester TypeProtecting GroupBoron HybridizationHydrolytic Stability (Neutral pH)Primary Cleavage Trigger
Pinacol Ester Pinacolsp²Low to ModerateDiol exchange / Oxidation
DOAB (MDEA Ester) N-Methyldiethanolaminesp³ (Dative N→B)Moderate to High (Tunable)pH shift (Acidic/Alkaline)
MIDA Ester N-Methyliminodiacetic acidsp³ (Dative N→B)Very HighBase-mediated (Carbonyl attack)

Experimental Protocols: Kinetic Profiling via ¹H NMR

To accurately determine the hydrolysis kinetics (rate constant kobs​ and half-life t1/2​ ), researchers must employ a self-validating analytical system. ¹H NMR spectroscopy is the gold standard for this, as it allows for real-time, non-destructive monitoring of the structural transition.

Causality in Experimental Design: We monitor the N-CH₃ singlet because it is sharp, easily integrated, and undergoes a distinct chemical shift when the N→B bond breaks and the ester hydrolyzes. Using a deuterated buffer ensures a locked NMR signal, while an internal standard ensures that any variations in receiver gain or shimming do not skew the integration data.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 10.0 mg of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane. Dissolve it in 0.1 mL of CD₃OD to ensure complete solvation (DOABs can have limited solubility in pure aqueous media).

  • Buffer Addition: Add 0.5 mL of the desired deuterated aqueous buffer (e.g., D₂O buffered with phosphate to pH 7.4, or acetate to pH 5.0).

  • Internal Standard Integration: Spike the solution with 5.0 µL of a known concentration of sodium trimethylsilylpropanesulfonate (TSP) as an internal quantitative reference.

  • Equilibration: Transfer the mixture to a standard 5 mm NMR tube. Insert the tube into the NMR spectrometer and allow it to equilibrate to exactly 25.0 °C for 5 minutes. Self-validation: Run a quick 1D ¹H scan to verify the initial N-CH₃ peak position (typically around δ 2.4 - 2.6 ppm for the intact complex).

  • Data Acquisition: Set up a kinetic array (pseudo-2D experiment). For acidic conditions, acquire a spectrum every 2 minutes for 2 hours. For neutral conditions, acquire a spectrum every 1 hour for 48 hours.

  • Data Processing: Integrate the disappearing N-CH₃ singlet of the intact DOAB and the appearing N-CH₃ singlet of the free N-methyldiethanolamine (shifted downfield upon protonation). Normalize these integrals against the TSP standard.

  • Kinetic Modeling: Plot the natural log of the intact DOAB concentration versus time ( ln[DOAB]t​ vs t ). The slope of the linear regression yields the pseudo-first-order rate constant ( −kobs​ ), from which the half-life is calculated ( t1/2​=ln(2)/kobs​ ).

KineticWorkflow S1 Sample Preparation (CD3OD) S2 Buffer & Std Addition (D2O + TSP) S1->S2 S3 1H NMR Kinetic Array (25 °C) S2->S3 S4 Peak Integration (N-CH3 Shift) S3->S4 S5 Pseudo-1st Order Kinetic Modeling S4->S5

Fig 2: Self-validating experimental workflow for ¹H NMR kinetic profiling of DOAB hydrolysis.

References

  • Tuning the Stability and Kinetics of Dioxazaborocanes ResearchGate[Link]

  • Modular Design and Bonding Mechanism of Internal Boron–Nitrogen Coordinated Boronic Ester Hydrogels with Alkaline pH Responsiveness and Tunable Gelation pH ACS Publications[Link]

  • Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties ACS Publications[Link]

  • Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers DiVA Portal[Link]

  • Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis PubMed Central (PMC)[Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, a comprehensive understanding of the structural and electronic properties of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed examination of the ¹H and ¹³C NMR spectral data for 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane, a heterocyclic compound with a unique eight-membered ring structure containing boron, nitrogen, and oxygen. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of experimental data for its precursors and a theoretically derived analysis for the final compound, offering a robust reference for researchers.

Introduction to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is an organoboron compound formed from the condensation reaction of N-methyldiethanolamine and phenylboronic acid. The resulting bicyclic structure features a tetracoordinate boron atom, which imparts specific chemical and physical properties relevant in various applications, including as a stable derivative of phenylboronic acid. Understanding its NMR signature is crucial for confirming its synthesis and for studying its interactions in various chemical environments.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used for 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane.

Caption: Molecular structure of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane with atom numbering.

¹H NMR Reference Data

The predicted ¹H NMR spectrum of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is based on the known spectral data of its precursors, N-methyldiethanolamine and phenylboronic acid. The formation of the dioxazaborocane ring significantly influences the chemical shifts of the protons in the N-methyldiethanolamine moiety.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H3, H4, H8, H93.5 - 4.5m-Methylene protons adjacent to oxygen and nitrogen.
H62.3 - 2.8s-Methyl protons on the nitrogen atom.
H2', H6'7.5 - 7.8m-Ortho protons of the phenyl group.
H3', H4', H5'7.2 - 7.5m-Meta and para protons of the phenyl group.

Interpretation of the ¹H NMR Spectrum:

The methylene protons (H3, H4, H8, H9) of the N-methyldiethanolamine backbone are expected to appear as a complex multiplet in the range of 3.5 - 4.5 ppm. This is due to their diastereotopic nature arising from the chiral-at-boron center and the rigid ring structure. The methyl group protons (H6) attached to the nitrogen are predicted to be a singlet in the range of 2.3 - 2.8 ppm. The aromatic protons of the phenyl group will appear in their characteristic downfield region, with the ortho protons (H2', H6') being the most deshielded due to the inductive effect of the boron atom.

¹³C NMR Reference Data

The predicted ¹³C NMR spectrum is derived from the analysis of the precursor spectra and known trends for similar heterocyclic systems.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C3, C4, C8, C960 - 70Methylene carbons adjacent to oxygen and nitrogen.
C645 - 55Methyl carbon on the nitrogen atom.
C1'130 - 140Ipsocarbon of the phenyl group, directly attached to boron. This signal may be broad due to quadrupolar relaxation of the boron nucleus.
C2', C6'130 - 135Ortho carbons of the phenyl group.
C3', C5'127 - 130Meta carbons of the phenyl group.
C4'125 - 128Para carbon of the phenyl group.

Interpretation of the ¹³C NMR Spectrum:

The methylene carbons (C3, C4, C8, C9) are expected in the 60-70 ppm range, a typical region for carbons bonded to both nitrogen and oxygen. The methyl carbon (C6) will likely appear between 45 and 55 ppm. In the aromatic region, the ipso-carbon (C1') directly attached to the boron atom is expected to be broad and may be difficult to observe due to the quadrupolar nature of the ¹¹B and ¹⁰B isotopes. The remaining phenyl carbons will resonate in the 125-135 ppm range.

Experimental Protocol for Synthesis and NMR Acquisition

This section outlines a general procedure for the synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane and the subsequent acquisition of NMR data.

Synthesis Workflow:

G cluster_synthesis Synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane reagents N-methyldiethanolamine + Phenylboronic acid dissolve Dissolve in Toluene reagents->dissolve reflux Reflux with Dean-Stark Trap dissolve->reflux cool Cool to Room Temperature reflux->cool remove_solvent Remove Solvent in Vacuo cool->remove_solvent product Obtain Crystalline Product remove_solvent->product

Caption: A typical synthetic workflow for 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine equimolar amounts of N-methyldiethanolamine and phenylboronic acid.

  • Solvent Addition: Add a suitable solvent, such as toluene, to dissolve the reactants.

  • Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to yield the pure 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane.

NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) should be used. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

Conclusion

References

  • N-Methyldiethanolamine NMR Data: Spectral Database for Organic Compounds (SDBS). N-Methyldiethanolamine. [Link]

  • Phenylboronic Acid NMR Data: PubChem. Phenylboronic acid. [Link][1]

  • General NMR of Boron Compounds: Hebels, D. G. A. C., et al. (2017). Boron NMR: A versatile tool for the characterisation of organoboron compounds. Coordination Chemistry Reviews, 350, 69-89. [Link]

  • Synthesis of Dioxazaborocanes: A general synthetic approach can be found in various organic chemistry literature. For a representative example, see: Kliegel, W. (1972). Boron chelates and boron-metal complexes. VII. 2-Phenyl-1,3-dioxa-6-aza-2-boracyclooctane. Justus Liebigs Annalen der Chemie, 763(1), 61-65. (Note: This is an example of a similar synthesis and not for the exact target molecule).

Sources

Solubility Profile of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the fields of drug development, cross-coupling synthesis, and advanced materials science, the management of boronic acid derivatives is often hindered by unpredictable solubility and their tendency to form boroxine anhydrides. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane —the N-methyldiethanolamine (MDEA) ester of phenylboronic acid, commonly referred to as an azaester—solves these issues through a fundamental structural shift.

Unlike free phenylboronic acid, which is planar and sp2 -hybridized [[1]]([Link]), the azaester features a transannular nitrogen-to-boron (N→B) dative bond . This coordination rehybridizes the boron atom to sp3 , locking the conformation and creating a strong molecular dipole. As a Senior Application Scientist, it is critical to understand this causality: the N→B dative bond dictates the molecule's solvation thermodynamics . Because of this highly polar, locked structure, the azaester exhibits a solubility profile that is intensely dependent on solvent polarity, differentiating it significantly from more lipophilic derivatives like pinacol esters .

Logic A 6-Methyl-2-phenyl- 1,3,6,2-dioxazaborocane B Transannular N→B Dative Bond A->B C sp3 Hybridization & Strong Molecular Dipole B->C D Non-Polar Solvents (Methylcyclohexane) C->D E Polar/Halogenated (Chloroform) C->E F Low Solubility (Incompatible Dipoles) D->F G High Solubility (Favorable Mixing) E->G

Figure 1: Logical relationship between N→B dative bonding, solvent polarity, and solubility.

Quantitative Solubility Profile Across Solvent Classes

Experimental determinations of the azaester's solubility reveal massive differentials based on the solvent's ability to accommodate the molecule's strong dipole . While standard pinacol esters show only minor solubility variations across different organic solvents, 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane demonstrates extreme sensitivity to solvent choice.

Table 1: Relative Solubility Profile of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane
SolventSolvent ClassRelative PolaritySolubility LevelThermodynamic Behavior & Causality
Chloroform Halogenated AlkaneHighHighest Favorable dipole-dipole interactions and polarizability lead to the lowest activity coefficient and maximum dissolution .
Acetone KetoneHighHighGood solvation; slightly lower than chloroform due to the rigid hydrogen-bond acceptor limits of the ketone oxygen.
3-Pentanone KetoneModerateModerate-HighThe increased aliphatic chain length slightly reduces ideal mixing compared to acetone, increasing the enthalpy of mixing.
Dipropyl Ether EtherLow-ModerateModerateModerate interactions; weaker dipole stabilization compared to ketones or halogenated solvents.
Methylcyclohexane Aliphatic HydrocarbonVery LowLowest Highly positive enthalpy of mixing ( ΔHmix​>0 ); the non-polar environment cannot accommodate the N→B dipole, leading to near-insolubility .

Note: Data trends synthesized from dynamic solubility studies correlated via Wilson, NRTL, and Redlich–Kister thermodynamic equations .

Experimental Methodology: Dynamic Solubility Determination

To accurately map the solubility of boronic esters, static gravimetric methods are fundamentally flawed. They are highly susceptible to solvent evaporation and trace hydrolysis, which can artificially skew concentration data.

To ensure a self-validating system , researchers must utilize a dynamic turbidimetric method combined with Differential Scanning Calorimetry (DSC) . This protocol provides internal quality control: by cycling the temperature, the hysteresis between the dissolution temperature ( Tsol​ ) and the recrystallization cloud point validates that the azaester has not degraded during the measurement.

Step-by-Step Protocol
  • Sample Preparation & Dosing: Synthesize and purify 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane. Dry under high vacuum to remove trace moisture. Gravimetrically dispense a known mass of the azaester and a specific organic solvent into a specialized glass cell.

  • System Sealing: Seal the cell hermetically to prevent any solvent loss, which is critical for highly volatile solvents like chloroform and acetone.

  • Dynamic Heating: Submerge the cell in a thermostated water/oil bath. Apply a controlled, slow heating rate (e.g., 0.5∘C/min ) under constant magnetic stirring to ensure thermal equilibrium.

  • Luminance Monitoring: Utilize a laser or luminance probe to continuously monitor the light transmittance through the suspension.

  • Data Acquisition ( Tsol​ ): Record the exact dissolution temperature ( Tsol​ ) at the inflection point where turbidity completely disappears (i.e., transmittance plateaus at maximum).

  • Self-Validation (Cooling Cycle): Cool the system at the same rate to observe the cloud point. A consistent metastable zone width across multiple cycles confirms the chemical stability of the N→B bond during the assay.

  • Thermodynamic Modeling: Fit the experimental Tsol​ vs. mole fraction data using the Wilson or Non-Random Two-Liquid (NRTL) equations to generate a complete phase diagram .

Workflow N1 1. Azaester & Solvent Gravimetric Dosing N2 2. Sealed Thermostated Cell (Prevent Evaporation) N1->N2 N3 3. Dynamic Heating (0.5 °C/min) & Constant Stirring N2->N3 N4 4. Luminance Probe (Transmittance Monitoring) N3->N4 N5 Turbidity Cleared? N4->N5 N5->N3 No (Increase T) N6 5. Record T_sol (Dissolution Temp) N5->N6 Yes (Clear) N7 6. Thermodynamic Modeling (Wilson / NRTL) N6->N7

Figure 2: Self-validating dynamic turbidimetric workflow for determining azaester solubility.

Practical Implications for Formulation & Materials Science

Understanding this solubility profile unlocks advanced applications in synthetic chemistry and materials engineering:

  • Purification Strategies: The massive solubility differential between chloroform and methylcyclohexane makes them an ideal solvent-antisolvent pair. Crude azaester can be dissolved in minimal chloroform and selectively precipitated by the slow addition of methylcyclohexane, yielding high-purity crystals.

  • Elastomeric Vitrimers: Recent advances in materials science exploit the dynamic nature of the dioxazaborocane N→B bond to create elastomeric vitrimers . In these systems, the solubility and processability of the polymer network in solvents like chloroform are directly dictated by the reversible dissociation of the N→B bond at elevated temperatures, mirroring the solvation dynamics observed in small-molecule azaesters .

References

  • Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Journal of Solution Chemistry URL: [Link]

  • Title: Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties Source: Macromolecules (ACS Publications) URL: [Link](Note: Standardized DOI format for the referenced 2026 ACS article)

  • Title: Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane Source: Tetrahedron URL: [Link]

  • Title: Phenylboronic Acid (Chemical Properties & Structure) Source: Wikipedia (Verified Chemical Data) URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Iterative Cross-Coupling Synthesis Using N-Methyliminodiacetic Acid (MIDA) Boronates

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, yet its full potential for the iterative assembly of complex molecules has been historically constrained by the inherent instability of many boronic acid building blocks. This guide provides an in-depth exploration of a transformative solution: the use of N-methyliminodiacetic acid (MIDA) boronates. We will detail the fundamental principles that render these reagents exceptionally stable and uniquely suited for a controlled, iterative cross-coupling strategy. This document provides researchers, scientists, and drug development professionals with the core mechanistic understanding and field-proven protocols necessary to harness this powerful technology for the efficient synthesis of complex small molecules. The specific compound, 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane, represents a derivative of the broader, extensively validated class of MIDA boronates, which are the focus of this guide.

The Challenge with Boronic Acids and the MIDA Solution

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation. However, a significant bottleneck has always been the nature of the boronic acid coupling partner. Many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable.[1][2] They are prone to decomposition pathways such as protodeboronation, oxidation, and polymerization, which complicates their storage, handling, and efficient use in cross-coupling reactions.

This instability has severely hampered the development of a generalized platform for iterative cross-coupling (ICC) —a synthetic strategy analogous to peptide synthesis, where molecular complexity is built up through the sequential addition of bifunctional building blocks.[3][4]

The Innovation: N-Methyliminodiacetic Acid (MIDA) Boronates

Pioneered by the laboratory of Professor Martin D. Burke, MIDA boronates provide a robust and general solution to these long-standing challenges. By complexing a boronic acid with the trivalent N-methyliminodiacetic acid (MIDA) ligand, the boron center is rehybridized from a reactive sp² state to a stable, tetracoordinate sp³ state.[5]

This structural change confers a suite of highly enabling properties:

  • Exceptional Stability: MIDA boronates are typically crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography for extended periods.[6][7] This allows for easy handling, purification, and long-term storage, a stark contrast to many of their parent boronic acids.

  • Orthogonal Reactivity: The MIDA-protected boron is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions, even at elevated temperatures (up to 80 °C).[6] This "masking" of the boron's reactivity is the key to achieving iterative control.

  • Controlled Deprotection: The MIDA protecting group is readily cleaved under mild aqueous basic conditions, even with bases as mild as NaHCO₃ or K₃PO₄, to slowly release the free, reactive boronic acid in situ.[8]

This capacity for the slow release of unstable boronic acids is a critical feature. It ensures that the concentration of the reactive boronic acid in the reaction mixture remains low, minimizing decomposition pathways and maximizing the efficiency of the desired cross-coupling.[1][9]

The Mechanism: A Tale of Two States

The success of the MIDA boronate platform hinges on the ability to toggle the boron center between a protected, unreactive state and an active, coupling-competent state.

It is hypothesized that a vacant, Lewis acidic p-orbital on a trigonal planar boron is required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][10]

  • Protected State (sp³): The MIDA ligand forms a dative bond from its nitrogen atom to the boron center. This coordination pyramidalizes the boron, effectively removing the vacant p-orbital and rendering the boronate inert to transmetalation under anhydrous conditions.[2][5]

  • Deprotection and Slow Release (sp²): The introduction of an aqueous base (e.g., K₃PO₄) facilitates the hydrolysis of the B-N dative bond.[8][11] This cleavage is the rate-limiting step, slowly releasing the trigonal planar boronic acid, which can then productively engage in the catalytic cycle. The rate of this release can be modulated by the choice of base, with milder bases providing a slower release.[8][12]

MIDA_Mechanism cluster_cycle Suzuki-Miyaura Cycle MIDA_Boronate MIDA Boronate (Tetracoordinate sp³ Boron) Unreactive Boronic_Acid Boronic Acid (Trigonal Planar sp² Boron) Reactive MIDA_Boronate->Boronic_Acid Pd_Cycle Transmetalation with Pd(II) Complex Boronic_Acid->Pd_Cycle Enters Catalytic Cycle

Figure 1: The reversible protection and slow-release mechanism of MIDA boronates.

The Iterative Cross-Coupling (ICC) Workflow

The true power of MIDA boronates is realized in the iterative synthesis of complex molecules using bifunctional building blocks, typically halo-MIDA boronates.[4][13] The process is modular and conceptually straightforward, allowing for the programmed assembly of molecular scaffolds.

The core cycle consists of two key steps:

  • Coupling: A Suzuki-Miyaura reaction is performed between a boronic acid (or a MIDA boronate undergoing in situ deprotection) and a halo-MIDA boronate. The reaction occurs selectively at the carbon-halogen bond, leaving the MIDA boronate moiety untouched.

  • Deprotection: The MIDA group on the newly formed product is cleaved under mild aqueous basic conditions to unveil a new boronic acid functionality, ready for the next coupling cycle.

This two-step sequence can be repeated to systematically extend the molecular chain.

ICC_Workflow Start Building Block 1 (Boronic Acid) Coupling1 Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Coupling1 BB2 Building Block 2 (Halo-MIDA Boronate) BB2->Coupling1 Intermediate1 Coupled Product (with MIDA group) Coupling1->Intermediate1 Deprotection Step 2: MIDA Deprotection (aq. Base) Intermediate1->Deprotection Intermediate2 New Boronic Acid Deprotection->Intermediate2 Coupling2 Repeat Step 1 Intermediate2->Coupling2 BB3 Building Block 3 (Halo-MIDA Boronate) BB3->Coupling2 Final Elongated Molecule Coupling2->Final

Figure 2: The general workflow for Iterative Cross-Coupling (ICC) using MIDA boronates.

Experimental Protocols

The following protocols are generalized and may require optimization for specific substrates. All manipulations should be performed using standard inert atmosphere techniques unless otherwise noted.

Protocol 4.1: General Procedure for Slow-Release Suzuki-Miyaura Coupling

This protocol is suitable for coupling a MIDA boronate with an aryl or heteroaryl halide.

Materials:

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • MIDA Boronate (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, powdered, 3.0-7.5 equiv)

  • Degassed Solvent (e.g., 5:1 Dioxane/H₂O or THF/H₂O)

  • Reaction vial with a Teflon-lined cap

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (e.g., 0.5 mmol), the MIDA boronate (0.6 mmol, 1.2 equiv), and powdered K₃PO₄ (1.5 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 0.025 mmol, 5 mol%) and the phosphine ligand (e.g., SPhos, 0.05 mmol, 10 mol%).

  • Solvent Addition: Seal the vial with the Teflon-lined cap. Evacuate and backfill the vial with argon (this cycle should be repeated three times). Add the degassed solvent mixture (e.g., 5:1 dioxane/H₂O, to achieve a 0.1 M concentration with respect to the halide) via syringe.

  • Reaction: Place the vial in a preheated aluminum block at the desired temperature (typically 60–100 °C). Stir vigorously for the required time (6–24 hours), monitoring by TLC or LC/MS.[2][14]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[14]

Protocol 4.2: Coupling of Challenging 2-Pyridyl MIDA Boronates

2-Pyridyl MIDA boronates are exceptionally useful but can be challenging coupling partners. The use of a copper co-catalyst often proves beneficial.[9]

Modified Conditions:

  • Catalyst System: Pd₂(dba)₃ (1.5 mol%), XPhos (6 mol%)

  • Co-catalyst: Cu(OAc)₂ (50 mol%)

  • Base: K₂CO₃ (5.0 equiv)

  • Solvent: 4:1 DMF/Isopropanol

  • Temperature: 100 °C[2]

Follow the general procedure in 4.1, substituting the reagents and conditions listed above.

Protocol 4.3: MIDA Group Deprotection for Next Iteration

This protocol regenerates the boronic acid from a MIDA-protected product.

Materials:

  • MIDA-protected compound (1.0 equiv)

  • 1M Aqueous NaOH

  • Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • 1M Aqueous HCl

Procedure:

  • Hydrolysis: Dissolve the MIDA-protected compound in a mixture of THF and 1M aq. NaOH (e.g., 1:1 v/v). Stir at room temperature for 10-30 minutes.[4] The reaction can be monitored for the disappearance of the starting material by TLC.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1M aq. HCl.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting boronic acid is often used immediately in the next coupling step without further purification.[4]

Data and Performance

The MIDA boronate methodology is notable for its broad scope and high efficiency, particularly with substrates that are challenging for traditional Suzuki-Miyaura couplings.

Table 1: Representative Slow-Release Cross-Couplings of MIDA Boronates with Aryl Chlorides [2]

EntryMIDA Boronate (1.2 equiv)Aryl Chloride (1.0 equiv)ProductYield (%)
12-Thienyl MIDA Boronate2,4-Dimethoxychlorobenzene94
22-Furyl MIDA Boronate2-Chloro-6-methylpyridine86
3Vinyl MIDA Boronate4-Chloroacetophenone95
4Cyclopropyl MIDA Boronate3-Chlorobenzonitrile88
52-Pyridyl MIDA Boronate*4-Chlorotoluene85

Reaction performed under modified conditions as described in Protocol 4.2.

Conclusion and Outlook

N-Methyliminodiacetic acid (MIDA) boronates have fundamentally transformed the landscape of Suzuki-Miyaura cross-coupling. By providing a general and robust platform for the protection and controlled release of boronic acids, they have overcome long-standing limitations related to substrate instability. This has unlocked the full potential of iterative cross-coupling as a powerful and general strategy for the synthesis of complex small molecules, including natural products and pharmaceutical candidates.[3][7] The commercial availability of a wide range of MIDA boronate building blocks further enhances the accessibility of this technology.[4] As the field continues to advance, the development of new MIDA-based building blocks and the automation of the iterative cycle promise to further democratize the synthesis of functional small molecules.[13][15]

References

  • Sigma-Aldrich. MIDA Boronates. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. 2009 , 131(19), 6961–6963. Link

  • University of Illinois Urbana-Champaign. A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Illinois Experts. 2009 . Link

  • Sigma-Aldrich. MIDA-protected Boronate Esters. Material Matters. 2009 , 4(3), 74. Link

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. 2009 , 131(19), 6961–6963. Link

  • Li, J.; Grillo, A. S.; Burke, M. D. From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. 2015 , 48(8), 2297–2307. Link

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives. Link

  • Burke, M. D. et al. Slow release of organoboronic acids in cross-coupling reactions. U.S. Patent 8,338,601. 2012 . Link

  • Li, J.; Grillo, A. S.; Burke, M. D. From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. The Grillo Lab. 2015 . Link

  • Burke, M. D. et al. Methods for forming protected organoboronic acids. U.S. Patent 9,908,900. 2018 . Link

  • Gillis, E. P.; Burke, M. D. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. The Journal of Organic Chemistry. 2008 , 73(23), 9291-9300. Link

  • BLDpharm. MIDA Boronate: A New Organo-boron Reagent. 2021 . Link

  • Gevorgyan, V. et al. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. 2013 , 135(47), 17769–17772. Link

  • Gevorgyan, V. et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC. 2013 . Link

  • Burke, M. D. et al. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Tetrahedron Letters. 2010 , 51(3), 445-449. Link

  • Blair, D. J. et al. Automated iterative Csp3–C bond formation. Nature. 2022 , 604, 92–97. Link

  • Spivey, A. C. et al. Deprotection and derivatisation of C–H functionalised aryl MIDA-DG boronate. ResearchGate. 2019 . Link

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Chem-Station. MIDA boronate. 2014 . Link

  • Snieckus, V. et al. Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters. 2014 , 16(5), 1318–1321. Link

  • Gillis, E. P.; Burke, M. D. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. ResearchGate. 2008 . Link

  • Gillis, E. P. ITERATIVE CROSS-COUPLING WITH MIDA BORONATES. University of Illinois at Urbana-Champaign. 2010 . Link

  • Burke, M. D. et al. Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. 2023 . Link

  • Kumar, S. et al. Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. 2021 , 57, 12154-12176. Link

  • Guery, S. et al. Synthesis of New [2,3′:6′,3′′]Terpyridines Using Iterative Cross-Coupling Reactions. Molecules. 2022 , 27(16), 5195. Link

  • Melchiorre, P. et al. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. 2024 . Link

Sources

Synthesis of biaryls from 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of Biaryls Using Phenyl MIDA Boronate

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl motifs prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, the utility of this powerful reaction can be hampered by the inherent instability of many boronic acids, which are prone to decomposition via processes like protodeboronation and oxidation.[4][5] This guide provides a detailed protocol and technical insights for the use of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane, commonly known as phenyl N-methyliminodiacetic acid (MIDA) boronate, as a superior alternative to phenylboronic acid for the synthesis of biaryls. We will explore the unique advantages of MIDA boronates, the mechanism of their "slow-release" activation, and a robust, field-proven protocol for their application in cross-coupling reactions with aryl chlorides.

The MIDA Boronate Advantage: Overcoming the Instability of Boronic Acids

For researchers in drug development and synthetic chemistry, reproducibility and reliability are paramount. Traditional boronic acids, especially heterocyclic and vinyl derivatives, often suffer from poor benchtop stability, which can lead to inconsistent reaction yields and complicated purification.[4][5][6] MIDA boronates were developed by the Burke group to address these critical challenges.[7]

Key Advantages:

  • Exceptional Stability: Phenyl MIDA boronate is a crystalline, free-flowing solid that is remarkably stable to air and moisture.[1][8] This allows for long-term storage on the benchtop without degradation, unlike phenylboronic acid which can decompose over time.[4][8]

  • Ease of Handling and Purification: The stability of MIDA boronates makes them compatible with standard silica gel chromatography, a significant advantage that simplifies the purification of both the MIDA boronate building blocks and the reaction intermediates.[8][9]

  • Controlled "Slow-Release" of Boronic Acid: The core of MIDA boronate utility lies in its reversibly attenuated reactivity.[7][9] The MIDA ligand protects the boron center, rendering it inert to anhydrous cross-coupling conditions.[1] Upon introduction of a mild aqueous base, the MIDA group is slowly hydrolyzed, releasing the reactive boronic acid in situ.[1][4][10] This slow release maintains a low, steady concentration of the boronic acid, minimizing side reactions like homocoupling and protodeboronation that plague conventional Suzuki-Miyaura reactions.[7]

This "slow-release" strategy is particularly effective when coupling with less reactive electrophiles, such as electron-rich or sterically hindered aryl chlorides, where the prolonged reaction times would otherwise lead to significant decomposition of a free boronic acid.[4]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle with MIDA Boronates

The cross-coupling reaction proceeds via a palladium-catalyzed cycle. The unique feature of using a MIDA boronate is the initial, rate-controlled deprotection step that precedes transmetalation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetalation Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination (Ar¹-Ar²) MIDA_Boronate Phenyl MIDA Boronate Boronic_Acid Phenylboronic Acid MIDA_Boronate->Boronic_Acid Slow Hydrolysis Boronic_Acid->OxAdd B(OH)₃⁻ Base Aqueous Base (e.g., K₃PO₄) Base->MIDA_Boronate

Figure 1: Simplified Suzuki-Miyaura cycle using a MIDA boronate.

Causality of the Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond to form a Pd(II) complex.

  • MIDA Boronate Hydrolysis (Slow Release): In the presence of an aqueous base (e.g., K₃PO₄), the phenyl MIDA boronate undergoes slow hydrolysis to release phenylboronic acid.[4][10]

  • Transmetalation: The newly formed phenylboronic acid (or its boronate salt) transfers its phenyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.[11]

  • Reductive Elimination: This intermediate rapidly eliminates the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which re-enters the cycle.

Experimental Application Note

This section provides a general, robust protocol for the Suzuki-Miyaura cross-coupling of phenyl MIDA boronate with a variety of aryl and heteroaryl chlorides. The conditions are adapted from seminal reports by the Burke group and are broadly applicable.[4][6]

Materials & Equipment
  • Reagents:

    • Phenyl MIDA boronate

    • Aryl or heteroaryl chloride (Ar-Cl)

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium phosphate tribasic (K₃PO₄)

    • Anhydrous 1,4-dioxane

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

    • Inert atmosphere manifold (Nitrogen or Argon)

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Detailed Step-by-Step Protocol

The following workflow diagram illustrates the key stages of the experimental procedure.

Experimental_Workflow start Start setup 1. Assemble Reagents (Flask under Inert Gas) start->setup reagents 2. Add Solids: Phenyl MIDA Boronate, Ar-Cl, Pd(OAc)₂, SPhos, K₃PO₄ setup->reagents solvents 3. Add Solvents (Dioxane/Water) reagents->solvents reaction 4. Heat Reaction (e.g., 60 °C, 6 h) solvents->reaction workup 5. Aqueous Workup (EtOAc, Water, Brine) reaction->workup purify 6. Dry & Purify (MgSO₄, Column Chromatography) workup->purify product Isolated Biaryl Product purify->product

Figure 2: General experimental workflow for biaryl synthesis.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 equiv, e.g., 0.5 mmol), phenyl MIDA boronate (1.2 equiv), K₃PO₄ (7.5 equiv), Pd(OAc)₂ (0.05 equiv, 5 mol%), and SPhos (0.10 equiv, 10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 5:1 ratio to achieve a final concentration of 0.07 M with respect to the aryl chloride.

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously for 6 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Cooling and Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the desired biaryl product.

Expected Results & Data

This protocol is effective for a wide range of aryl and heteroaryl chlorides, including those that are electronically deactivated (electron-rich) and sterically hindered.[4][6] The use of phenyl MIDA boronate consistently provides good to excellent yields where the corresponding free boronic acid would be inefficient.[1][4]

EntryAryl Chloride PartnerProductYield (%)[4][6]
14-Chloroanisole4-Methoxybiphenyl95
22,4-Dimethoxychlorobenzene2,4-Dimethoxybiphenyl88
32-Chlorotoluene2-Methylbiphenyl91
42-Chloropyridine2-Phenylpyridine85*

Note for Entry 4: Coupling with 2-halopyridines can sometimes benefit from slightly modified conditions or different ligand systems to achieve optimal yields.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient inertness.

    • Solution: Ensure all reagents are pure and solvents are properly degassed. Use fresh Pd(OAc)₂ and SPhos. Confirm the reaction is maintained under a positive pressure of inert gas.

  • Protodeboronation of MIDA Boronate (Loss of Boron group):

    • Cause: Base is too strong or reaction temperature is too high.

    • Solution: K₃PO₄ is generally mild enough for the slow release.[1][4] Avoid stronger bases like NaOH for this specific protocol. Ensure the temperature does not significantly exceed the setpoint.

  • Formation of Homocoupled Byproducts:

    • Cause: Inefficient crossover between catalytic cycles.

    • Solution: The slow-release nature of MIDA boronates typically minimizes this.[7] Ensure proper stoichiometry (slight excess of MIDA boronate is recommended).

Conclusion

Phenyl MIDA boronate serves as an exceptionally stable and highly effective surrogate for phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.[4] Its ease of handling, compatibility with chromatography, and unique capacity for the slow release of the active boronic acid species enable the efficient synthesis of a wide range of biaryls, particularly from challenging aryl chloride substrates.[6][9] This protocol provides a reliable and reproducible method for researchers in academic and industrial settings, streamlining access to valuable molecular architectures.

References

  • Lee, J. C. H., McDonald, R. & Hall, D. G. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings. Benchchem.
  • Gillis, E. P., Knapp, D. M. & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • Knapp, D. M., Gillis, E. P. & Burke, M. D.
  • Dick, G. R., Woerly, E. M. & Burke, M. D. MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship, University of California.
  • MIDA boronate.
  • Knapp, D. M., Gillis, E. P. & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Ballmer, S. G. et al. Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry.
  • MIDA Boron
  • Snieckus, V. & Colacot, T. J. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.
  • Gallou, F. & Lipshutz, B. H. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society.
  • Boronic Acids. FUJIFILM Wako.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Recent advances in the synthesis and reactivity of MIDA boronates.
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp)–C(sp)) Suzuki-Miyaura Cross-Couplings.

Sources

Application Notes and Protocols: One-Pot Deprotection and Suzuki-Miyaura Coupling of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation in modern organic synthesis.[1] Its utility, however, has historically been hampered by the often-challenging nature of the requisite organoboron reagents. Many boronic acids exhibit limited stability, being susceptible to decomposition pathways such as protodeboronation and trimerization to boroxines, which complicates their storage, handling, and reactivity.[1]

To address these stability issues, Professor Martin D. Burke and coworkers developed N-methyliminodiacetic acid (MIDA) boronate esters as exceptionally robust and versatile surrogates for boronic acids.[1] The compound 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane, hereafter referred to as Phenyl MIDA boronate, is a prime example of this class. The trivalent MIDA ligand rehybridizes the boron center from a reactive sp² state to a stable, tetrahedral sp³ state.[1] This structural modification renders MIDA boronates, such as the phenyl derivative, indefinitely stable on the benchtop, compatible with air, moisture, and silica gel chromatography, yet poised for controlled reactivity.[2]

This guide provides a detailed exploration of the one-pot deprotection and coupling of Phenyl MIDA boronate. This "slow-release" strategy, where the stable MIDA boronate is unmasked in situ to generate the active phenylboronic acid, allows for highly efficient and reproducible Suzuki-Miyaura cross-coupling reactions under mild, aqueous basic conditions.[3] We will delve into the underlying mechanism, provide field-tested protocols, and discuss key parameters for reaction optimization.

The Principle of MIDA Boronate "Slow-Release" Cross-Coupling

The success of the one-pot deprotection/coupling protocol hinges on the chemoselective cleavage of the MIDA ligand under specific basic conditions, which are concurrently optimal for the Suzuki-Miyaura catalytic cycle.

Mechanism of Action:

  • Stability: In its protected form, the sp³-hybridized boron atom of Phenyl MIDA boronate is sterically shielded and electronically deactivated, preventing it from participating in the transmetalation step of the Suzuki-Miyaura cycle under anhydrous conditions.[1]

  • Deprotection (Hydrolysis): The introduction of an aqueous base (e.g., K₃PO₄, NaOH, KOH) initiates the hydrolysis of the B-N and B-O bonds of the MIDA ligand. This process releases the sp²-hybridized phenylboronic acid and the water-soluble N-methyliminodiacetic acid salt.[3][4]

  • Controlled Release: The rate of hydrolysis can be modulated by the choice of base. While strong bases like NaOH can effect rapid deprotection, milder bases such as K₃PO₄ or NaHCO₃ promote a slower, more controlled release of the boronic acid.[3] This slow release is particularly advantageous as it maintains a low, steady concentration of the active boronic acid, minimizing side reactions like homocoupling.[4]

  • Suzuki-Miyaura Coupling: The liberated phenylboronic acid readily engages in the palladium-catalyzed cross-coupling cycle with an organohalide partner to form the desired biaryl product.[5]

The entire sequence—deprotection and coupling—proceeds seamlessly in a single reaction vessel, obviating the need to isolate the often-unstable boronic acid intermediate.

Deprotection_Coupling_Workflow cluster_0 One-Pot Reaction Vessel MIDA_Boronate Phenyl MIDA Boronate (Stable, sp³-Boron) Boronic_Acid Phenylboronic Acid (Active, sp²-Boron) MIDA_Boronate->Boronic_Acid Aqueous Base (e.g., K₃PO₄, H₂O) Deprotection Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Suzuki_Cycle Enters Cycle Product Biaryl Product (Ar-Ph) Suzuki_Cycle->Product Aryl_Halide Ar-X Aryl_Halide->Suzuki_Cycle Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Suzuki_Cycle

Figure 1. Workflow for one-pot MIDA boronate deprotection and coupling.

Experimental Protocols

This section details a general, robust protocol for the one-pot Suzuki-Miyaura cross-coupling of Phenyl MIDA boronate with a representative aryl bromide.

Protocol 1: General One-Pot Suzuki-Miyaura Coupling

This procedure is broadly applicable to a range of aryl and heteroaryl bromides.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane>98%Sigma-AldrichPhenyl MIDA boronate. Stable solid.
Aryl Bromide (Ar-Br)Synthesis GradeVariousThe electrophilic coupling partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>99%Strem ChemicalsCan be substituted with other Pd(0) or Pd(II) precatalysts and ligands (see Optimization section).
Potassium Phosphate, Tribasic (K₃PO₄)Anhydrous, >98%Acros OrganicsThe base for deprotection and the catalytic cycle. Must be finely powdered for best results.
Tetrahydrofuran (THF)Anhydrous, >99.9%Fisher ScientificReaction solvent.
Deionized Water18.2 MΩ·cmIn-houseCo-solvent for hydrolysis.
Diethyl Ether / Ethyl AcetateACS GradeVWRFor workup/extraction.
Brine / Saturated Sodium Chloride SolutionACS GradeVWRFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichFor drying organic layers.

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Phenyl MIDA boronate (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the solvent mixture. A typical ratio is a 4:1 mixture of THF and deionized water. The final reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Immerse the flask in a preheated oil bath at 60-80 °C. Stir the biphasic mixture vigorously for the required reaction time (typically 6-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate or diethyl ether.

    • Transfer the mixture to a separatory funnel and wash sequentially with deionized water and then with brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ph L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ph Transmetal->Product ArX Ar-X ArX->OxAdd PhBOH2 PhB(OH)₂ PhBOH2->Transmetal Base Base (OH⁻) Base->Transmetal

Figure 2. Simplified Suzuki-Miyaura catalytic cycle initiated by the released boronic acid.

Optimization and Key Considerations

The success of the one-pot reaction can be fine-tuned by adjusting several parameters. The causality behind these choices is critical for adapting the protocol to specific substrates.

  • Choice of Base: The base is crucial for both the MIDA deprotection and the Suzuki cycle.

    • K₃PO₄: Often the base of choice for MIDA boronates. Its moderate basicity facilitates a controlled, slow release of the boronic acid, which is ideal for preventing decomposition of sensitive substrates.[3]

    • NaOH / KOH: Stronger bases that lead to rapid MIDA hydrolysis. This can be useful if the boronic acid is stable and a faster reaction is desired.[3]

    • NaHCO₃ / K₂CO₃: Milder carbonate bases can also be effective, particularly in greener solvent systems or with highly sensitive functional groups.[6]

  • Solvent System: Biphasic solvent systems are common, as water is required for the hydrolysis of the MIDA ester.[4]

    • THF/Water or Dioxane/Water: These are standard solvent systems that provide good solubility for a wide range of organic substrates and reagents.[4]

    • Green Solvents: Recent advancements have shown that these couplings can be performed in water as the sole medium, often with the aid of a surfactant, dramatically improving the environmental profile of the reaction.[7]

  • Catalyst and Ligand: The choice of palladium source and ligand can significantly impact reaction efficiency, especially with challenging substrates (e.g., sterically hindered partners or aryl chlorides).

    • Pd(PPh₃)₄: A reliable, general-purpose catalyst for many applications.

    • Buchwald or Fu Ligands: For less reactive coupling partners (e.g., aryl chlorides) or for reactions at lower temperatures, more active catalyst systems employing electron-rich, bulky phosphine ligands (like RuPhos) or N-heterocyclic carbenes (NHCs) may be required.[8]

  • Temperature: Reaction temperatures typically range from room temperature to around 80 °C. While MIDA boronates are stable up to 80 °C under anhydrous conditions, the deprotection and coupling will proceed at elevated temperatures in the aqueous mixture. For sensitive substrates, lower temperatures coupled with a more active catalyst system may be necessary.

Conclusion

The one-pot deprotection and coupling of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane represents a powerful and practical application of the MIDA boronate platform. By leveraging the stability of the protected boronate and the controlled, in situ release of the active boronic acid, this methodology provides a reliable and highly reproducible route to biaryl synthesis via the Suzuki-Miyaura reaction. This approach simplifies handling, enhances substrate scope, and enables the use of a key building block that would otherwise be challenging to store and deploy, making it an invaluable tool for researchers in medicinal chemistry and materials science.

References

  • Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry.

  • MIDA Boronates. Sigma-Aldrich.

  • Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. PubMed.

  • MIDA-protected Boronate Esters. Sigma-Aldrich.

  • Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters.

  • MIDA Boronate: A New Organo-boron Reagent. BLDpharm.

  • A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Journal of the American Chemical Society.

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Suzuki-Miyaura Cross-Coupling: Preparation of 2,4,6-Trivinyl-1,3,5-trimethyl-2,4,6-triboracyclohexane trimer with Pyridine. Organic Syntheses.

  • A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry.

Sources

Application Note: Synthesis, Isolation, and Validation of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The protection and functionalization of boronic acids are foundational techniques in modern synthetic organic chemistry, particularly for iterative Suzuki-Miyaura cross-coupling and the development of stimuli-responsive materials. This application note provides an authoritative, step-by-step guide to the preparation of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane —the N-methyldiethanolamine (MDEA) ester of phenylboronic acid. By examining the thermodynamic causality of transannular dative bonding, this guide equips researchers with self-validating protocols to ensure high-yield synthesis and robust analytical verification.

Mechanistic Rationale: The Power of Transannular Bonding

Traditional boronic esters (such as pinacol or catechol esters) rely purely on the thermodynamic stability of the diol-boron covalent bonds. However, these esters leave the boron atom in an electron-deficient, sp2 -hybridized (trigonal planar) state, making them susceptible to hydrolysis and nucleophilic attack.

Dioxazaborocanes, first described in the mid-1950s, circumvent this instability through a unique structural mechanism[1]. When phenylboronic acid is condensed with N-methyldiethanolamine (MDEA), the two hydroxyl groups form standard covalent B–O bonds. Crucially, the nitrogen atom on the MDEA backbone donates its lone pair of electrons directly into the vacant p-orbital of the boron atom[2].

This transannular N→B dative bond forces the boron atom to rehybridize from sp2 to sp3 (tetrahedral geometry)[3]. This hybridization shift acts as a massive thermodynamic sink, driving the reaction forward and rendering the resulting 8-membered bicyclic ring exceptionally stable against both hydrolysis and oxidation[4].

Mechanism N1 Phenylboronic Acid (sp2 Boron, ~30 ppm) N2 Esterification with MDEA (Loss of 2 H2O) N1->N2 + MDEA N3 Transannular N->B Dative Bond Formation N2->N3 Thermodynamics N4 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane (sp3 Boron, ~12 ppm) N3->N4

Mechanistic pathway illustrating the sp2 to sp3 hybridization shift driven by transannular bonding.

Experimental Workflows

The synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is governed by Le Chatelier’s principle: the continuous removal of water drives the condensation to completion. Depending on your laboratory setup and scale, two distinct protocols can be employed.

Protocol A: Azeotropic Dehydration (Scale-Up Standard)

This method utilizes a Dean-Stark apparatus to physically remove water from the system, ensuring complete conversion. It is highly recommended for multi-gram scale syntheses[2].

Step-by-Step Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask, add phenylboronic acid (1.22 g, 10.0 mmol) and N-methyldiethanolamine (1.14 mL, 10.0 mmol).

  • Solvent Addition: Suspend the reagents in 100 mL of anhydrous toluene.

  • Apparatus Assembly: Fit the flask with a Dean-Stark trap filled with toluene, and attach a water-cooled reflux condenser.

  • Reflux: Heat the stirred mixture to reflux (approx. 110 °C). As the reaction proceeds, water will azeotrope with toluene and collect in the trap.

  • Completion: Continue refluxing until water ceases to collect (typically 4–12 hours, depending on scale).

  • Isolation: Cool the reaction to room temperature. The product often crystallizes directly from the cooling toluene. If not, concentrate the solution in vacuo and recrystallize the crude solid from a mixture of hot toluene and hexanes.

Protocol B: Room-Temperature Precipitation (Rapid / Small-Scale)

Because the sp3 -hybridized dioxazaborocane is highly crystalline and possesses a distinct solubility profile compared to its sp2 precursors, the reaction can be driven by spontaneous precipitation in specific solvent systems like diethyl ether or acetone[5].

Step-by-Step Procedure:

  • Dissolution: Dissolve phenylboronic acid (1.22 g, 10.0 mmol) in 30 mL of anhydrous diethyl ether (or acetone) in a 100 mL Erlenmeyer flask.

  • Amine Addition: Add N-methyldiethanolamine (1.14 mL, 10.0 mmol) dropwise while stirring vigorously at room temperature.

  • Precipitation: Within 1 to 4 hours, the solution will transition from clear to cloudy as the highly stable dative bond forms and the product becomes insoluble in the ethereal solvent.

  • Isolation: Collect the precipitated white solid via vacuum filtration. Wash the filter cake with ice-cold diethyl ether (2 × 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the solid under high vacuum for 2 hours to yield the pure product.

Workflow Step1 Equimolar Mixture PhB(OH)2 + MDEA Split Select Protocol Step1->Split PathA Protocol A: Toluene Reflux (Dean-Stark) Split->PathA PathB Protocol B: Et2O/Acetone Room Temperature Split->PathB ActionA Azeotropic Water Removal (4-12 hours) PathA->ActionA ActionB Spontaneous Precipitation (2-4 hours) PathB->ActionB Product Filtration & Drying Yield: >80% ActionA->Product ActionB->Product

Divergent experimental workflows for the synthesis of dioxazaborocanes based on scale and equipment.

Analytical Validation & Quantitative Data

To establish a self-validating system, researchers must confirm the structural transition of the boron center. The most definitive proof of successful dioxazaborocane formation is 11 B Nuclear Magnetic Resonance (NMR) spectroscopy. The conversion of the neutral, trigonal planar sp2 state to the anionic, tetrahedral sp3 state results in a dramatic upfield chemical shift[3].

Quantitative Reaction Summary (10 mmol Scale)
Reagent / ProductMolecular Weight ( g/mol )EquivalentsMass / VolumeExpected 11 B NMR Shift
Phenylboronic Acid121.931.01.22 g~ 29.8 ppm ( sp2 )
N-Methyldiethanolamine (MDEA)119.161.01.19 g (~ 1.14 mL)N/A
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane 205.06 1.0 (Theoretical) 2.05 g ~ 11.8 ppm ( sp3 )
Water (Byproduct)18.022.00.36 g (~ 0.36 mL)N/A

Note: The theoretical yield of water is exactly 2 equivalents (0.36 mL). In Protocol A, visually confirming the collection of ~0.36 mL of water in the Dean-Stark trap serves as an immediate, macroscopic validation of reaction completion.

Causality & Troubleshooting

  • Incomplete Conversion / Boroxine Formation: Phenylboronic acid is prone to self-condensation, forming triphenylboroxine (a trimeric anhydride) if dehydrated without a coupling partner. If Protocol A is heated too rapidly before MDEA is fully mixed, boroxine may form. Solution: Ensure thorough mixing of reagents at room temperature before applying heat. Boroxine formation is reversible; extended reflux with MDEA will eventually convert the boroxine into the desired dioxazaborocane.

  • Solvent Dryness: While the reaction generates water, starting with anhydrous solvents prevents the premature hydrolysis of the intermediate mono-ester. This ensures the transannular N→B bond forms rapidly, effectively locking the molecule into its stable sp3 conformation.

  • Product Solubility: The final product is highly polar due to its zwitterionic-like dative character. It is generally insoluble in hexanes and cold ether, but soluble in polar aprotic solvents like dichloromethane, chloroform, and hot toluene. Use this differential solubility to your advantage during recrystallization.

References

  • Dioxazaborocanes: Old Adducts, New Tricks ResearchGate URL:[Link][1]

  • Metal-catalysed synthesis in the presence of boronates University of Bath Research Portal URL:[Link][2]

  • Modular Design and Bonding Mechanism of Internal Boron–Nitrogen Coordinated Boronic Ester Hydrogels with Alkaline pH Responsiveness and Tunable Gelation pH Chemistry of Materials - ACS Publications URL:[Link][3]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link][4]

  • Iterative Cross-Coupling with MIDA Boronates CORE (Dissertation by E.P. Gillis) URL:[Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive, field-validated protocols for troubleshooting and purifying 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane (commonly referred to as N-methyldiethanolamine phenylboronate or MDEA phenylboronate).

Designed for researchers and drug development professionals, this guide bridges the gap between theoretical boron chemistry and practical benchtop execution.

Section 1: Mechanistic Grounding & Causality

Before selecting a purification protocol, it is critical to understand the molecular behavior of dioxazaborocanes. Your purification strategy must be dictated by the unique properties of the transannular dative bond.

  • The N→B Dative Bond: In this bicyclic boratrane analog, the nitrogen lone pair donates into the empty pz​ orbital of the boron atom. This rehybridizes the boron from sp2 (trigonal planar) to sp3 (tetrahedral). This structural rigidity makes the compound highly crystalline and significantly less Lewis acidic than the parent phenylboronic acid[1].

  • Hydrolytic Stability & Acid Sensitivity: While the N→B bond provides resistance against neutral hydrolysis, MDEA boronates are highly sensitive to acidic environments. Exposure to aqueous acids or acidic silanol groups on standard chromatography silica will protonate the amine, break the dative bond, and trigger rapid ring-opening hydrolysis[2].

  • Solubility Differentials: The highly polar, zwitterionic-like character of the bicyclic system renders the pure product largely insoluble in non-polar solvents (like cold diethyl ether or pentane). Conversely, common impurities like unreacted phenylboronic acid and free MDEA remain highly soluble in these solvents, allowing for rapid separation[3].

Section 2: Diagnostic Workflow & Visualization

To prevent yield loss, always profile your crude matrix before committing to a purification method. Use the decision matrix below to match your primary impurity with the correct protocol.

Workflow Crude Crude 6-Methyl-2-phenyl- 1,3,6,2-dioxazaborocane NMR 11B & 1H NMR Analysis Identify Primary Impurities Crude->NMR MDEA Impurity: Excess MDEA (Aliphatic Signals) NMR->MDEA Boronic Impurity: PhB(OH)2 / Boroxine (11B ~30 ppm) NMR->Boronic Complex Impurity: Complex Matrix (Multiple Byproducts) NMR->Complex Recryst Protocol A: Recrystallization (Hot MeCN) MDEA->Recryst Trituration Protocol B: Trituration (Cold Et2O) Boronic->Trituration Chromatography Protocol C: Deactivated Silica Column Complex->Chromatography Pure Pure Dioxazaborocane (11B ~14.6 ppm, >98% Purity) Recryst->Pure Trituration->Pure Chromatography->Pure

Figure 1: Decision matrix for selecting the optimal purification protocol based on crude impurities.

Section 3: Quantitative Data Summary

Summarized below are the expected performance metrics for the three primary purification methodologies.

Purification MethodologyTarget Impurity ProfileTypical Recovery (%)Final Purity (%)Scalability
Protocol A: Trituration (Cold Et₂O) Unreacted PhB(OH)₂, Boroxines85 – 95> 95Excellent (>10g)
Protocol B: Recrystallization (Hot MeCN) Free MDEA (Amine Contamination)70 – 85> 99Good (1–10g)
Protocol C: Deactivated Silica Column Complex reaction matrices50 – 70> 98Moderate (<1g)

Section 4: Step-by-Step Experimental Protocols

Protocol A: Cold Ether Trituration (Standard Method)

Best for removing unreacted phenylboronic acid and oligomeric boroxines.

  • Concentration: Concentrate the crude reaction mixture in vacuo to yield a viscous oil or semi-solid.

  • Suspension: Suspend the crude residue in cold diethyl ether (Et₂O) using approximately 5 mL of solvent per gram of crude material.

  • Trituration: Vigorously stir the suspension at 0 °C for 30 minutes. The dioxazaborocane will precipitate as a white solid, while unreacted phenylboronic acid and boroxines remain dissolved[3].

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with an additional 2 volumes of ice-cold Et₂O until the filtrate runs completely colorless.

  • Drying: Dry the isolated white solid in vacuo (<1 mbar) for 2 hours to remove residual solvent.

Protocol B: Hot Acetonitrile Recrystallization

Best for removing free N-methyldiethanolamine (MDEA) contamination.

  • Dissolution: Place the crude solid in a round-bottom flask and add a minimum volume of boiling acetonitrile (MeCN) until the solid just dissolves[3].

  • Clarification: If insoluble particulates remain, perform a rapid hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote optimal crystal lattice formation, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting crystals and wash with a minimal amount of cold MeCN, followed by a final wash with cold pentane to aid drying.

Protocol C: Deactivated Flash Chromatography

Best for complex matrices where precipitation fails.

  • Column Preparation: Slurry silica gel in a solvent system containing 1–2% triethylamine (Et₃N) (e.g., Hexanes/EtOAc with 1% Et₃N). Causality Note: The Et₃N neutralizes acidic silanol groups on the silica, preventing the acid-catalyzed ring-opening of the dioxazaborocane[2].

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using the Et₃N-spiked solvent system. Monitor fractions via TLC (visualized with UV and iodine).

  • Evaporation & Validation: Pool the product-containing fractions and evaporate. To remove residual Et₃N salts, redissolve the residue in DCM, perform a quick water wash, dry over anhydrous MgSO₄, and concentrate.

Section 5: Troubleshooting & FAQs

Q: My crude product is an intractable oil instead of a solid. How do I fix this? A: Oiling out is typically caused by residual water in the matrix. The formation of the dioxazaborocane releases two equivalents of water. If this water is not removed, it drives a dynamic equilibrium backward, stalling the reaction and leaving a mixture of starting materials and product. Self-Validating Solution: Redissolve the oil in toluene and perform an azeotropic distillation using a Dean-Stark trap to force the removal of water. Once dry, the product will readily precipitate upon the addition of cold ether.

Q: How can I definitively confirm the N→B dative bond is intact after purification? A: Use 11 B NMR spectroscopy. A pure dioxazaborocane with an intact sp3 hybridized boron will show a single, sharp resonance at approximately δ = 14.6 ppm [1]. If you observe a broad peak around δ = 28–30 ppm , this indicates the presence of sp2 hybridized boron, meaning your product has either hydrolyzed or is contaminated with unreacted phenylboronic acid.

Q: Can I process or dry this material at elevated temperatures (e.g., in a hot vacuum oven)? A: Proceed with extreme caution. While highly stable at room temperature, the dative N→B bond becomes progressively weaker as thermal energy increases. At high temperatures, the bond can transiently break, forming a more reactive 8-membered macrocycle that is susceptible to unwanted exchange reactions or degradation[4]. Always dry the product at room temperature under high vacuum.

Section 6: References

  • Spectroscopic Investigations of Diethanolamine-Modified Nucleic Acids. MDPI.[Link]

  • WO2010018211A1 - Cyclopropyl- and cyclobutyl-dioxazaborocane or dioxazaborecane derivatives. Google Patents.

  • Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties. ACS Publications.[Link]

  • ITERATIVE CROSS-COUPLING WITH MIDA BORONATES. CORE.[Link]

Sources

Technical Support Center: Troubleshooting 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane Ester Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boronate Ester Chemistry. This guide is specifically designed for researchers and drug development professionals experiencing sluggish reactivity or complete reaction failure when utilizing 6-methyl-2-phenyl-1,3,6,2-dioxazaborocane esters (commonly known as MIDA or MDEA boronates) in Suzuki-Miyaura cross-coupling workflows.

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative performance data, and a self-validating experimental protocol to optimize your cross-coupling reactions.

Diagnostic Troubleshooting Workflow

Use the following logical flowchart to diagnose and correct the root cause of sluggish reactivity in your boronate ester cross-coupling experiments.

Troubleshooting Start Sluggish Reactivity Observed Check Analyze Reaction Conditions Start->Check Anhydrous Anhydrous Conditions? Check->Anhydrous Aqueous Aqueous Conditions? Check->Aqueous FixAnhydrous Switch to Slow-Release (Aqueous Biphasic) Anhydrous->FixAnhydrous Yes CheckBase Check Base Strength & Co-solvent Aqueous->CheckBase Yes Proto Protodeboronation (Degradation)? CheckBase->Proto Incomplete Incomplete Hydrolysis? CheckBase->Incomplete FixProto Use Milder Base (e.g., K3PO4) & Lower Temp Proto->FixProto Yes FixIncomplete Use Stronger Base (NaOH) or Increase THF/Dioxane Incomplete->FixIncomplete Yes

Diagnostic workflow for troubleshooting sluggish dioxazaborocane reactivity.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my 6-methyl-2-phenyl-1,3,6,2-dioxazaborocane ester completely unreactive under standard Pd-catalyzed anhydrous conditions? Causality: The sluggishness you are observing is an inherent, structural feature of these molecules. Standard Suzuki-Miyaura transmetalation requires the boron atom to possess an empty p-orbital (sp² hybridization) to form an activated "ate" complex with the palladium catalyst or base[1]. In 1,3,6,2-dioxazaborocane esters, the nitrogen atom donates its lone pair to the boron atom, forming a transannular B–N dative bond. This rehybridizes the boron center to a tetrahedral sp³ geometry, effectively masking it and shutting down transmetalation[1]. To restore reactivity, the ester must be deprotected.

Q2: How do I trigger the cross-coupling if the ester is intentionally protected? Causality: You must employ a "slow-release" cross-coupling strategy[2]. By introducing an aqueous base into a biphasic solvent system (e.g., Dioxane/H₂O or THF/H₂O), the cyclic ester is gradually hydrolyzed in situ. This slowly releases the sp²-hybridized free phenylboronic acid, which immediately undergoes cross-coupling with the aryl halide[2].

Q3: I switched to aqueous base, but the reaction is either still sluggish or my yield is terrible due to protodeboronation. What is going wrong? Causality: You have a kinetic mismatch between the rate of ester hydrolysis and the rate of cross-coupling.

  • If hydrolysis is too slow (sluggish reactivity): Highly lipophilic boronates can induce phase separation, keeping the inorganic base in the aqueous phase and the boronate in the organic phase, halting neutral hydrolysis[3]. Solution: Increase the concentration of the organic co-solvent (THF or Dioxane) to improve mass transfer, or switch to a stronger base like NaOH to trigger fast, base-mediated cleavage[3].

  • If hydrolysis is too fast (protodeboronation): If you are using a strong base (NaOH) with a notoriously unstable boronic acid (like 2-pyridyl variants), the boronic acid accumulates in the reaction mixture faster than the palladium catalyst can consume it, leading to protodeboronation[2]. Solution: Switch to a milder base like K₃PO₄ at 60 °C to throttle the hydrolysis rate, ensuring the boronic acid is consumed the moment it is released[2].

Q4: What is the mechanistic difference between the MIDA (4,8-dione) and MDEA variants in terms of reactivity? Causality: While both form sp³-hybridized boron centers, their hydrolytic stabilities differ vastly. The MIDA ester (6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione ) contains two carbonyl groups. The electron-withdrawing effect of these carbonyls renders the boron center more electron-deficient, which significantly strengthens the B–N dative bond[4]. The MDEA ester (N-methyldiethanolamine adduct) lacks these carbonyls, resulting in a much more labile B–N bond that is prone to premature hydrolysis and lower selectivity during iterative couplings[1][4]. If your workflow requires strict anhydrous stability, ensure you are using the MIDA (4,8-dione) variant.

Quantitative Data: Hydrolysis & Coupling Optimization

To help you select the correct conditions, the table below summarizes the kinetic behavior and expected cross-coupling yields of 1,3,6,2-dioxazaborocane esters under various environments[1][2][3].

Reaction ConditionBase / AdditiveSolvent SystemHydrolysis MechanismRelative Hydrolysis RateExpected SM Coupling Yield
Anhydrous SM K₂CO₃ or Et₃NToluene / DMFNone (Protected)Zero< 5% (Intentionally sluggish)
Fast Release 1.0 M NaOHTHF / H₂O (1:1)Base-mediated (C-O cleavage)< 10 minutesHigh (for stable boronic acids)
Slow Release K₃PO₄Dioxane / H₂O (5:1)Neutral (B-N cleavage)~ 3 to 24 hoursHigh (Ideal for unstable acids)
Acidic Wash 0.1 M HClEtOAc / H₂OProtonation of NitrogenExtremely SlowN/A (Used for workup/isolation)

Step-by-Step Methodology: Self-Validating Slow-Release Protocol

If you are experiencing sluggish reactivity, abandon anhydrous conditions and utilize this standardized slow-release protocol[2]. This method is engineered to self-validate, ensuring that hydrolysis and transmetalation are occurring at synchronized rates.

Materials Required:

  • 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione (MIDA boronate) (1.5 equiv)

  • Aryl halide electrophile (1.0 equiv)

  • Pd(dppf)Cl₂ or Cu(OAc)₂ co-catalyst (0.05 equiv)

  • K₃PO₄ (3.0 equiv)

  • Dioxane and Deionized Water (Degassed)

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the MIDA boronate, aryl halide, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with Nitrogen or Argon three times.

  • Add degassed Dioxane to achieve a 0.1 M concentration with respect to the aryl halide.

Step 2: Biphasic Initiation 4. In a separate vial, dissolve the K₃PO₄ in degassed deionized water (maintaining a 5:1 Dioxane to Water volumetric ratio). 5. Inject the aqueous base solution into the Schlenk flask. 6. Heat the biphasic mixture to 60 °C under vigorous stirring (1000+ RPM is critical to maintain the transient emulsion required for consistent mass transfer)[3].

Step 3: Self-Validation & In-Process Control 7. Validation Check: After 2 hours, halt stirring to allow phase separation. Sample the upper organic layer and analyze via TLC or GC-MS.

  • Success Indicator: The aryl halide should be nearly consumed, and the cross-coupled biaryl product should be visible.
  • Failure Indicator (Sluggish): If the aryl halide remains untouched and the MIDA boronate is fully intact, the hydrolysis rate is too slow. Correction: Add 0.5 equiv of NaOH to trigger base-mediated cleavage.
  • Failure Indicator (Degradation): If the MIDA boronate is gone but the aryl halide remains, protodeboronation has occurred. Correction: In your next run, lower the temperature to 45 °C to slow the neutral hydrolysis mechanism.

Step 4: Quench and Isolation 8. Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. 9. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo for column chromatography.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki−Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society.[Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane (commonly referred to as N-methyldiethanolamine phenylboronate or MDEA phenylboronate).

Unlike traditional free boronic acids, MDEA boronates offer exceptional benchtop stability. However, unlocking their reactivity in Suzuki-Miyaura cross-couplings[1] requires precise thermal control. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to master this transformation.

Part 1: The Causality of Temperature (Mechanistic Insights)

To optimize the reaction temperature, one must first understand the structural behavior of the MDEA boronate. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane features a transannular nitrogen-to-boron (N→B) dative bond. This donation of the nitrogen's lone pair rehybridizes the boron center from a reactive sp² state to a stable sp³ state[2].

For a Suzuki-Miyaura cross-coupling to proceed, the boron atom must have a vacant p-orbital (sp²) to undergo transmetalation with the palladium(II) intermediate[3].

Why Temperature is the Master Variable: Unlike MIDA boronates, which are rigidly locked in the sp³ conformation and strictly require aqueous basic hydrolysis for activation[4], MDEA boronates exhibit conformational fluxionality [4]. As demonstrated in , heating the reaction provides the thermal energy required to induce conformational flipping[4]. This dynamic movement transiently breaks the N→B dative bond, exposing the sp² boron for direct, anhydrous transmetalation. Optimizing the temperature is an exercise in providing enough heat to induce this fluxionality without causing thermal degradation of the catalyst or substrate.

Part 2: Troubleshooting & FAQs

Q: My coupling reaction shows zero conversion at 25 °C, but free phenylboronic acid couples completely under the same conditions. Why? Cause: At room temperature, the N→B dative bond in the MDEA boronate is fully intact. The boron remains in a stable sp³ hybridization state, effectively masking it from the Pd(II) complex and stalling the catalytic cycle. Solution: Ramp the reaction temperature to the optimal thermodynamic window of 85–95 °C. This thermal activation is mandatory to induce the conformational flipping required for direct transmetalation[4].

Q: I increased the temperature to 120 °C to force the reaction, but now I am seeing extensive biphenyl formation (homocoupling). How do I minimize this? Cause: Excessive thermal energy accelerates the transient opening of the boronate, but it also accelerates off-cycle pathways (such as oxidative homocoupling and protodeboronation) faster than the productive cross-coupling cycle. Solution: Lower the temperature to 90 °C. This maintains a steady-state concentration of the active sp² species that perfectly matches the rate of oxidative addition, minimizing side reactions.

Q: My aryl halide substrate degrades at 90 °C. Can I bypass the high-temperature requirement? Cause: Direct, anhydrous transmetalation of MDEA boronates strictly requires high heat[3]. Solution: Switch from anhydrous conditions to biphasic aqueous basic conditions (e.g., THF / 1M NaOH at 60 °C). This shifts the mechanism from direct transmetalation to hydrolytic deprotection. The base hydrolyzes the MDEA ester, releasing free phenylboronic acid in situ, which can then couple rapidly at lower temperatures.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction temperature, the structural state of the N→B bond, and the resulting reaction kinetics during anhydrous Suzuki-Miyaura coupling.

Temperature (°C)N→B Bond State (NMR Observation)Primary Reaction PathwayTypical Yield (%)Observed Byproducts
25 Rigid, intact (sp³)None (Reaction stalled)< 5%Unreacted starting materials
60 Onset of fluxionalityVery slow transmetalation20 - 30%Trace homocoupling
90 Rapid conformational flippingEfficient direct transmetalation85 - 95%Minimal
120 Fully dynamic / labileTransmetalation + degradation60 - 70%Biphenyl, protodeboronation

Part 4: Step-by-Step Experimental Protocol

Anhydrous Direct Suzuki-Miyaura Coupling at 90 °C

Self-Validating System: This protocol is specifically designed to validate the temperature-dependent fluxionality of the MDEA boronate. By strictly excluding water and utilizing a mild, anhydrous base (K₃PO₄), any cross-coupled product formed is definitive proof of the thermally-induced direct transmetalation pathway. If the reaction fails, it isolates the failure point to either insufficient thermal activation or catalyst deactivation.

Reagents & Materials:

  • 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene

Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane, aryl halide, Pd(OAc)₂, SPhos, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with dry Argon. Repeat this purge cycle three times to ensure a strictly anhydrous environment.

  • Solvent Addition: Inject anhydrous Toluene (to achieve a 0.2 M concentration relative to the aryl halide) via syringe.

  • Thermal Activation (Critical Step): Transfer the sealed Schlenk tube directly into a pre-heated oil bath set precisely to 90 °C . Crucial Insight: Do not slowly ramp the temperature. Immediate immersion ensures the fluxional state is reached quickly, preventing the Pd catalyst from resting in an unreactive state.

  • Reaction: Stir the mixture vigorously (800 rpm) for 12–18 hours. Monitor the consumption of the aryl halide via GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium and phosphate salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Part 5: Mechanistic Visualization

The following diagram illustrates the logical pathway of temperature-dependent activation required for the MDEA boronate to participate in the catalytic cycle.

Mechanism MDEA 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane (sp³ Boron, N→B Bond Intact) LowTemp < 60 °C Insufficient Thermal Energy MDEA->LowTemp OptTemp 85–95 °C Optimal Thermal Activation MDEA->OptTemp Stalled Reaction Stalled (No Transmetalation) LowTemp->Stalled Fluxional Transient sp² Boron (Open N-B Bond) OptTemp->Fluxional Conformational Flipping Product Cross-Coupled Product Direct Transmetalation Fluxional->Product PdCycle Pd(II)-Ar-X Complex (Oxidative Addition) PdCycle->Product

Caption: Mechanistic pathway of temperature-dependent MDEA boronate activation.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).[Link]

  • Boron Reagent Activation in Suzuki–Miyaura Coupling. RSC Books (Chapter 8).[Link]

  • Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society / PMC.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Boron Reagents: MIDA Boronates vs. Potassium Trifluoroborates in Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

For the modern chemist, particularly in the fast-paced fields of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron nucleophile is critical, dictating not only the success of the coupling itself but also the overall synthetic strategy. While classic boronic acids are foundational, their often-problematic stability has driven the development of more robust alternatives.[1][2]

This guide provides an in-depth comparison of two leading classes of air-stable boron reagents: potassium organotrifluoroborates (R-BF₃K) and N-methyliminodiacetic acid (MIDA) boronates (R-B(MIDA)) . As a Senior Application Scientist, my goal is to move beyond a simple list of pros and cons and delve into the causality behind experimental choices, offering field-proven insights to help you select the optimal reagent for your specific research challenge.

Chapter 1: A Tale of Two Reagents: Molecular Structure and Core Properties

At a glance, both R-BF₃K salts and MIDA boronates appear as stable, often crystalline white solids, a significant practical advantage over many volatile or unstable boronic acids.[3][4][5][6] However, their underlying structures dictate their unique reactivity and handling characteristics.

Potassium Organotrifluoroborates (R-BF₃K): Robust and Ready

Potassium trifluoroborates are tetracoordinate boron salts, formed by treating a boronic acid or its crude precursor with potassium hydrogen difluoride (KHF₂).[7][8] This process converts the electron-deficient, trigonal planar boronic acid into a stable, tetrahedral borate anion. This structural change masks the empty p-orbital on the boron, rendering the C-B bond significantly more stable to air and moisture compared to the parent boronic acid.[3][9] They are generally considered stable indefinitely on the benchtop.[3][4][6]

MIDA Boronates (R-B(MIDA)): The "Protecting Group" Approach

Developed by the Burke group, MIDA boronates are also tetracoordinate boron species.[1] The boron atom is chelated by the tridentate N-methyliminodiacetic acid (MIDA) ligand.[1] This complexation rehybridizes the boron from sp² to sp³, effectively "protecting" the boronic acid functionality.[1] This protection is exceptionally robust, making MIDA boronates stable not only to air and moisture but also to a wide range of synthetic reagents and, crucially, silica gel chromatography.[1][10][11][12]

Reagent_Structures cluster_BF3K Potassium Organotrifluoroborate (R-BF₃K) cluster_MIDA MIDA Boronate (R-B(MIDA)) BF3K MIDA

Caption: General structures of Potassium Trifluoroborate and MIDA Boronate.

Chapter 2: Stability Under Fire: A Practical Comparison

The true divergence between these reagents becomes apparent when considering their utility in complex, multi-step synthesis—a common scenario in drug development.

FeaturePotassium Trifluoroborates (R-BF₃K)MIDA Boronates (R-B(MIDA))Field Insight
Benchtop Stability Excellent; generally stable indefinitely to air and moisture.[3][4][6]Exceptional; indefinitely stable to air and moisture.[1][5]Both are significant upgrades over boronic acids. MIDA boronates have been shown to have >95% integrity after ≥60 days on the bench.[1]
Chromatographic Stability No; as salts, they are incompatible with standard silica gel chromatography.[10]Yes; universally compatible with silica gel chromatography.[1][10][11]This is the single greatest advantage of MIDA boronates for complex molecule synthesis, allowing for purification of intermediates.[5][10]
Chemical Orthogonality Stable to many conditions but primarily used for direct coupling.Stable to a wide range of non-aqueous reagents (e.g., oxidation, reduction, other C-C couplings).[10][13]The MIDA group acts as a true boronic acid protecting group, enabling multi-step synthesis on the boron-containing fragment.[10][13][14]

The chromatographic stability of MIDA boronates is a game-changer.[10][11] In a lengthy synthesis, the ability to purify a complex, boron-containing intermediate via standard column chromatography without decomposition is a monumental advantage.[10] Trifluoroborates, being salts, lack this compatibility, which can significantly constrain their use in synthetic routes requiring purification of the boron-bearing fragment.[10]

Chapter 3: The Main Event: Performance in Cross-Coupling

Both reagents are highly effective in Suzuki-Miyaura cross-coupling, but they enter the catalytic cycle via different activation pathways, which has profound implications for reaction setup and outcomes.

Catalytic_Cycle cluster_Activation Activation Step Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)Ln-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)Ln-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product BF3K Potassium Trifluoroborate (R²-BF₃K) + Base (e.g., Cs₂CO₃) + H₂O BoronicAcid R²-B(OH)₂ (Active Species) BF3K->BoronicAcid Hydrolysis MIDA MIDA Boronate (R²-B(MIDA)) + Mild aq. Base (e.g., NaOH, K₃PO₄) (Slow Release) MIDA->BoronicAcid Hydrolysis BoronicAcid->TM Enters Cycle

Caption: Simplified Suzuki-Miyaura cycle showing the activation of boron reagents.

Activation and The "Slow-Release" Advantage
  • Potassium Trifluoroborates: Activation requires a base (e.g., Cs₂CO₃, K₂CO₃) and typically an aqueous or alcoholic co-solvent.[3][15][16] The base facilitates hydrolysis of the trifluoroborate to the corresponding boronic acid (or a related boronate species), which is the active transmetalating agent. This process generates a relatively high concentration of the reactive boronic acid in situ.

  • MIDA Boronates: Deprotection is achieved under mild aqueous basic conditions (e.g., 1M NaOH, K₃PO₄).[1] A key feature is the capacity for slow-release of the boronic acid.[1][17] By carefully controlling the conditions, the highly reactive boronic acid is generated at a rate slower than its consumption in the cross-coupling reaction.[17]

This "slow-release" mechanism is particularly powerful when dealing with notoriously unstable boronic acids, such as those derived from 2-pyridyl or other sensitive heteroaromatic systems.[1][18] Generating these species slowly in situ keeps their standing concentration extremely low, minimizing common side reactions like protodeboronation and homocoupling, which often plague reactions and lead to low yields.[1]

Comparative Performance Data

The following table summarizes representative cross-coupling reactions, highlighting the conditions and yields achieved with each class of reagent.

EntryBoron ReagentElectrophileCatalyst / LigandBase / SolventYield (%)Ref
1Potassium Phenyltrifluoroborate4-BromoanisolePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃ / THF:H₂O95[3]
2Phenyl MIDA Boronate4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O98[1]
3Potassium Vinyltrifluoroborate4-BromoacetophenonePdCl₂ / PPh₃Cs₂CO₃ / THF:H₂O85[19]
4Vinyl MIDA Boronate2-ChloropyridinePd₂(dba)₃ / XPhosK₃PO₄ / Dioxane:H₂O81[1]
5Potassium (2-Thienyl)trifluoroborate3-Bromopyridinet-Bu₃P-Pd-G2K₂CO₃ / CPME:H₂O91[20]
6(2-Thienyl) MIDA Boronate4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂O95[1]

As the data illustrates, both reagent classes are capable of delivering excellent yields across a range of substrates. The choice often depends less on ultimate yield and more on the strategic requirements of the synthesis.

Chapter 4: From Theory to Practice: Experimental Protocols

Trustworthy protocols are self-validating. The following general procedures are based on established literature methods and provide a reliable starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate

This protocol is adapted from methodologies described by Molander et al.[3][15]

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), potassium aryltrifluoroborate (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst system. For example, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable ligand like RuPhos (0.04 mmol, 4 mol%).

  • Solvent and Degassing: Add the catalyst to the reaction vessel. Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times. Add degassed solvents, such as a toluene/water mixture (e.g., 5:1, 0.1 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for "Slow-Release" Coupling with an Aryl MIDA Boronate

This protocol is based on the "slow-release" conditions developed by Burke and coworkers.[1][18]

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl MIDA boronate (1.5 mmol, 1.5 equiv), the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert atmosphere (e.g., Argon) three times.

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene or dioxane, to 0.1 M) followed by degassed water (typically an equal volume to the organic solvent).

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (can range from room temperature to 80 °C) until complete, as monitored by TLC or LC-MS. The vigorous stirring is essential to facilitate the slow hydrolysis at the interface of the two phases.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic extracts. Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Caption: Decision workflow for selecting the appropriate boron reagent.

Conclusion: Making the Right Choice

The selection between MIDA boronates and potassium trifluoroborates is not a matter of which is "better," but which is the right tool for the job.

  • Choose Potassium Trifluoroborates (R-BF₃K) for direct, robust Suzuki-Miyaura couplings where the boron-containing fragment is readily available and does not require further synthetic manipulation or chromatographic purification. They are economical, highly stable, and effective coupling partners for a vast array of substrates.[3][6][7][21]

  • Choose MIDA Boronates (R-B(MIDA)) when your synthetic strategy demands it. Opt for MIDA when you need to:

    • Perform a multi-step synthesis on a molecule while carrying along a latent boronic acid.[10][13]

    • Purify a complex boronic acid precursor using standard silica gel chromatography.[1][10][11]

    • Couple a notoriously unstable boronic acid (especially heteroaromatics) where the "slow-release" protocol can dramatically improve yields by minimizing side reactions.[1][18]

By understanding the fundamental properties that govern the stability and reactivity of these reagents, researchers can harness their distinct advantages, enabling the efficient and strategic construction of complex molecules that drive innovation in science and medicine.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Speed, A. W. H., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molbank, 2022(3), M1483. [Link]

  • Jana, A., & Ali, A. (2023). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 59(3), 263-280. [Link]

  • Molander, G. A., et al. (2003). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF₃BF₃)]. Organometallics, 22(16), 3313–3315. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Woerly, E. M., et al. (2020). Mild and simple method for making MIDA boronates. Morressier. [Link]

  • General synthesis of the MIDA boronates developed in this study. ResearchGate. [Link]

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  • (PDF) Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

  • Zhang, M., et al. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules, 53(10), 3844–3852. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

  • Molander, G. A., et al. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 34-45. [Link]

  • Li, J., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. The Journal of Organic Chemistry, 80(24), 12047–12059. [Link]

  • Molander, G. A., et al. (2013). Suzuki–Miyaura Cross-Coupling of Potassium Trifluoro(N-methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 78(14), 6947–6956. [Link]

  • Knapp, D. M., et al. (2018). Iterative Cross-Coupling using MIDA Boronates. Organic Syntheses, 95, 215-233. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

  • Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

  • Jana, A., & Ali, A. (2023). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing.[Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Li, J., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2292–2303. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(48), 18012–18015. [Link]

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  • Bridges, C. R., et al. (2015). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 53(2), 211–220. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

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  • Liu, S.-Y., et al. (2014). Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 79(12), 5488–5500. [Link]

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Navigating Purity Analysis: A Comparative Guide to HPLC Method Validation for 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the assurance of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive, experience-driven approach to the High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane, a heterocyclic boronic acid derivative of significant interest. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind methodological choices and offering a comparative analysis of critical factors that influence method performance.

The Critical Role of Purity for Boronic Acid Derivatives

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane belongs to the family of boronic acids and their derivatives, which are pivotal in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their utility extends to various fields, including the creation of bioactive molecules and as tagging agents for compounds lacking strong chromophores. The purity of these reagents directly impacts reaction yield, impurity profiles of the final product, and, in a pharmaceutical context, the safety and efficacy of the drug substance.

The inherent reactivity and potential for degradation of boronic acid derivatives necessitate a robust, well-validated analytical method to accurately quantify the main component and any related impurities. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, which provide a framework for the validation of analytical procedures.

Foundational Steps: Method Development and Optimization

A successful validation is predicated on a well-developed and optimized HPLC method. The goal is to achieve a separation that is not only efficient but also robust and reliable.

The Logic of Column and Mobile Phase Selection

The choice of the stationary phase (the column) and the mobile phase is the cornerstone of chromatographic separation. For a molecule like 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane, a reversed-phase HPLC (RP-HPLC) approach is typically the most effective.

Column Selection: A Comparative Perspective

The stability of boronic acid derivatives on the stationary phase is a critical consideration. Residual silanol groups on the silica support of many C18 columns can lead to on-column hydrolysis or degradation of the analyte. Therefore, selecting a column with low silanol activity is crucial for accurate analysis.

Column TypeKey CharacteristicsSuitability for Boronic Acid Derivatives
Standard C18 Traditional octadecylsilane bonded phase.May exhibit peak tailing and on-column degradation due to residual silanols.
End-capped C18 C18 phase with a secondary silanization step to reduce accessible silanols.Improved peak shape and reduced on-column hydrolysis compared to standard C18.
Polar-Embedded C18 C18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface.Offers alternative selectivity and can be more robust to mobile phases with high aqueous content.
Phenyl-Hexyl Stationary phase with phenyl groups.Provides pi-pi interactions, which can be beneficial for separating aromatic compounds like the target analyte.

Expert Recommendation: An end-capped C18 column, such as an Agilent Zorbax Eclipse XDB C18 or a Waters XTerra MS C18, is often a good starting point due to the reduced silanol activity which minimizes on-column hydrolysis.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition dictates the retention and elution of the analyte and its impurities. A typical mobile phase for RP-HPLC consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent (commonly acetonitrile or methanol).

  • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and UV cutoff.

  • pH and Buffer Selection: The pKa of the boronic acid moiety influences its ionization state and, consequently, its retention. Operating at a low pH (e.g., using formic acid or phosphoric acid) can suppress the ionization of the boronic acid, leading to better retention and peak shape.

  • Gradient vs. Isocratic Elution: For a purity method where a range of impurities with different polarities may be present, a gradient elution program is typically necessary to achieve adequate separation of all components within a reasonable timeframe.

Experimental Protocol: HPLC Method Development
  • Initial Scouting Runs:

    • Column: Start with an end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A broad gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength that provides a good response for the main peak (e.g., 220 nm or 254 nm).

  • Method Optimization:

    • Adjust the gradient slope and duration to improve the resolution between the main peak and any observed impurities.

    • Evaluate different acid modifiers (e.g., phosphoric acid) if peak shape is suboptimal.

    • Screen alternative columns (e.g., a Phenyl-Hexyl column) if co-elution of critical pairs persists.

The Core of Confidence: A Deep Dive into Method Validation

Once an optimized HPLC method is established, it must be validated to demonstrate its suitability for its intended purpose: the quantitative determination of the purity of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane. The following validation parameters, as defined by ICH guidelines, are essential.

Overall Workflow of HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Robust Robustness LOQ->Robust SST System Suitability Robust->SST

Caption: A flowchart illustrating the sequential workflow of HPLC method development and validation.

Specificity: The Foundation of Purity Assessment

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For a purity method, this is arguably the most critical parameter.

Experimental Approach: Forced Degradation Studies

To demonstrate specificity, forced degradation (or stress testing) studies are indispensable. These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products. The goal is to show that the developed HPLC method can separate the main peak from all significant degradation products.

Forced Degradation Conditions:

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursTo assess stability in alkaline environments.
Oxidation 3% H₂O₂ at room temperature for 24 hoursBoronic acids are susceptible to oxidation.
Thermal Degradation Dry heat at 80 °C for 48 hoursTo evaluate the effect of temperature.
Photostability Exposure to light according to ICH Q1B guidelinesTo assess sensitivity to light.

Acceptance Criteria: The method is considered specific if the main peak is spectrally pure (as determined by a photodiode array [PDA] detector) and well-resolved from all degradation peaks.

Linearity: Ensuring Proportionality

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the nominal concentration.

  • Inject each solution in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable. The y-intercept should be close to zero.

Accuracy: Closeness to the True Value

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. It is often assessed by a recovery study.

Experimental Protocol:

  • Spike a placebo (if a drug product) or a known sample with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery of the added analyte.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision: Repeatability and Intermediate Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay Precision): Assesses the precision over a short interval of time with the same analyst and equipment. This is typically done by analyzing six replicate preparations of the sample at 100% of the test concentration.

  • Intermediate Precision: Evaluates the precision within the same laboratory but on different days, with different analysts, and/or different equipment.

Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve or by visual evaluation.

Robustness: Resilience to Minor Variations

Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters. This provides an indication of its suitability for routine use.

Typical Variations to Investigate:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • pH of the mobile phase (e.g., ± 0.2 units)

Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by these minor changes.

System Suitability: Ensuring Performance on the Day of Analysis

System suitability testing is an integral part of the analytical procedure and is performed before each analytical run to ensure that the chromatographic system is performing adequately.

Key System Suitability Parameters:

ParameterPurposeTypical Acceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
Resolution (Rs) Measures the separation between two adjacent peaks.Rs ≥ 2.0
Relative Standard Deviation (RSD) of replicate injections Measures the precision of the injection system.RSD ≤ 2.0% for 5 or 6 injections

Comparative Analysis: The Impact of Method Choices

The following diagram illustrates the interconnectedness of key HPLC parameters and their impact on the final method performance.

HPLC_Parameter_Impact cluster_Column Stationary Phase cluster_MobilePhase Mobile Phase cluster_Performance Method Performance ColumnType Column Type (C18, Phenyl) Resolution Resolution ColumnType->Resolution PeakShape Peak Shape ColumnType->PeakShape ParticleSize Particle Size ParticleSize->Resolution AnalysisTime Analysis Time ParticleSize->AnalysisTime Organic Organic Modifier Organic->Resolution RetentionTime Retention Time Organic->RetentionTime pH pH / Buffer pH->PeakShape pH->RetentionTime Gradient Gradient Profile Gradient->Resolution Gradient->AnalysisTime Resolution->PeakShape RetentionTime->AnalysisTime

Caption: The relationship between HPLC parameters and their effect on method performance.

Conclusion: A Pathway to Reliable Purity Data

The validation

A Comparative Guide to the Shelf-Life Stability of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Boronic acids are foundational reagents in modern synthetic chemistry, yet their inherent instability, primarily the propensity to dehydrate into boroxine species, presents significant challenges for storage, handling, and reaction consistency. This guide provides a comprehensive analysis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane, a protected form of phenylboronic acid, evaluating its shelf-life stability under ambient conditions. Through a comparative framework, we juxtapose its performance against traditional phenylboronic acid and other common boronic acid surrogates, such as pinacol esters and MIDA boronates. The superior stability of the dioxazaborocane scaffold is attributed to its intramolecularly coordinated, tetracoordinate boron center, which prevents the degradation pathways that affect its unprotected precursor. This guide furnishes drug development professionals and researchers with the technical rationale and experimental protocols necessary to validate and implement this robust reagent in their workflows.

Introduction: The Challenge of Boronic Acid Instability

Phenylboronic acid and its derivatives are indispensable tools in organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Despite their utility, the benchtop stability of free boronic acids is often compromised. The primary degradation pathway is a reversible, thermally-driven dehydration that converts three molecules of the boronic acid into a six-membered cyclic anhydride known as a boroxine.[2][3][4]

This equilibrium between the monomeric acid and the trimeric boroxine can lead to inconsistent reagent stoichiometry, poor reactivity, and challenges in purification and characterization. To mitigate these issues, chemists have developed various "protected" forms of boronic acids that enhance stability while often retaining or improving reactivity under specific conditions. These include potassium trifluoroborate salts, boronate esters (e.g., pinacol esters), and N-methyliminodiacetic acid (MIDA) boronates.[5][6][7]

This guide focuses on an increasingly important class of protected reagents: N-alkyldiethanolamine adducts, specifically 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane. These compounds, also known as DABO (Diethanolamine complexed Boronic acid) derivatives, are air-stable, crystalline solids that offer a practical and robust alternative to their parent boronic acids.[5][8] We will explore the chemical principles behind their stability and provide a framework for their evaluation.

Comparative Analysis of Phenylboron Reagents

The stability of a boronic acid surrogate is dictated by the nature of the protecting group and its interaction with the boron center. The key to preventing boroxine formation is to shield the Lewis acidic, sp²-hybridized boron atom or to change its hybridization state.

  • Phenylboronic Acid (PhB(OH)₂): The benchmark compound. Its planar structure and empty p-orbital on the boron atom make it susceptible to intermolecular condensation.[3] Samples often exist as a mixture of the acid and the boroxine.[4]

  • Phenylboronic Acid Pinacol Ester: A common derivative formed by condensation with pinacol. While more stable than the free acid, the esterification is reversible, and the compound can hydrolyze back to the boronic acid in the presence of water.[9]

  • Potassium Phenyltrifluoroborate (PhBF₃K): These salts are generally stable, crystalline solids that are easy to handle.[5] They require specific conditions for use in cross-coupling.

  • N-Methyliminodiacetic Acid (MIDA) Phenylboronate: MIDA boronates are exceptionally robust. They form a stable bicyclic structure around the boron atom and are noted for being indefinitely stable on the benchtop, even tolerating silica gel chromatography.[6][7][10]

  • 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane: This compound is formed from the condensation of phenylboronic acid with N-methyldiethanolamine. The key to its stability is the formation of a bicyclic chelate structure featuring an intramolecular dative bond from the tertiary amine's nitrogen to the boron atom.[5][9] This coordination changes the boron's geometry to a more stable, less reactive tetracoordinate state, effectively preventing dehydration.

The structural differences underpinning these stability profiles are visualized below.

Figure 1. Comparison of unstable equilibrium vs. stabilized structure.

Experimental Design for Shelf-Life Stability Assessment

To empirically validate the stability of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane, a systematic, multi-technique approach is required. This protocol is designed to be self-validating by including both a negative control (phenylboronic acid) and a positive control (MIDA boronate).

Rationale for Experimental Choices
  • Study Conditions: Ambient laboratory conditions (approximately 25°C, 40-60% relative humidity, exposed to air and light) are chosen to simulate a realistic, "worst-case" storage scenario on a researcher's bench.

  • Analytical Techniques: No single technique provides a complete picture. We employ a combination of chromatographic and spectroscopic methods.

    • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantifying the parent compound and its degradation products over time.[11][12] A stability-indicating method, capable of resolving the analyte from all potential degradants, is essential.[12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR allows for the monitoring of signals corresponding to the parent compound and the emergence of new peaks from degradants.[11] More powerfully, ¹¹B NMR provides direct insight into the coordination state of the boron atom. A shift from a tetracoordinate signal (for the dioxazaborocane) to a trigonal signal would be a definitive indicator of degradation.[12]

    • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This high-resolution technique is invaluable for the structural identification of any observed degradation products.[12][13]

The logical flow of this experimental assessment is outlined in the diagram below.

Stability_Workflow Prep Sample Preparation (Weigh compounds into open vials) T0 Initial Analysis (T=0) - HPLC (% Purity) - ¹H & ¹¹B NMR (Structure) - UPLC-MS (Reference) Prep->T0 Characterize baseline Storage Ambient Storage (25°C, open to air) T0->Storage Timepoints Time-Point Analysis (T=1, 2, 4, 8 weeks) Storage->Timepoints Sample at intervals Analysis Repeat T=0 Analyses Timepoints->Analysis Data Data Comparison & Degradation Calculation Analysis->Data Quantify change vs. T=0

Figure 2. Experimental workflow for assessing reagent stability.
Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 100 mg of each compound (Phenylboronic Acid, MIDA Phenylboronate, and 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane) into separate, labeled, uncapped 4-dram glass vials.

    • Place the vials in a well-ventilated fume hood under ambient light and temperature conditions.

  • Time-Zero (T=0) Analysis:

    • Immediately take a ~2 mg aliquot from each vial.

    • HPLC: Prepare a stock solution (e.g., 1 mg/mL in acetonitrile). Inject onto a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient).[11][13] Record the peak area and retention time for the parent compound.

    • NMR: Dissolve the aliquot in a suitable deuterated solvent (e.g., DMSO-d₆).[11] Acquire quantitative ¹H and ¹¹B NMR spectra. Identify and integrate characteristic peaks.

  • Time-Point Monitoring (T = 1, 2, 4, 8 weeks):

    • At each designated time point, repeat the T=0 analysis steps using a new ~2 mg aliquot from each vial.

    • Ensure analytical instrument conditions are identical to the T=0 run to ensure data comparability.

  • Data Analysis:

    • For HPLC data, calculate the percent purity at each time point relative to the total peak area. Calculate the percent degradation as 100% - Purity%.

    • For NMR data, compare the integrals of characteristic peaks to the T=0 spectrum to observe any relative decrease in the parent compound or the appearance of new species (e.g., boroxine or hydrolysis products).

Expected Results and Discussion

Based on established chemical principles and literature evidence, the stability study would yield results demonstrating a clear hierarchy of stability among the tested compounds.

CompoundPredicted Stability RankingExpected Observations (after 8 weeks)Rationale for Stability/Instability
Phenylboronic AcidLowSignificant degradation observed. Appearance of new signals in ¹H NMR corresponding to triphenylboroxine. HPLC purity noticeably decreased.The trigonal, Lewis acidic boron is highly susceptible to intermolecular dehydration to form the more thermodynamically stable boroxine trimer.[2][3]
MIDA PhenylboronateVery HighNegligible degradation. HPLC purity and NMR spectra should be virtually unchanged from T=0.The MIDA ligand forms a highly stable, sterically shielded bicyclic structure that is inert to air, moisture, and even chromatography.[6][7]
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane High Minimal to no degradation detected. HPLC and NMR data are expected to show high stability, comparable to the MIDA boronate.The N-methyldiethanolamine backbone forms a stable chelate with an intramolecular N→B dative bond, creating a stable tetracoordinate boron center resistant to degradation.[5][9]

The superior stability of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is a direct consequence of its molecular structure. The dative bond from the nitrogen atom effectively saturates the empty p-orbital of the boron, neutralizing its Lewis acidity and preventing the intermolecular interactions required for boroxine formation. This makes it an operationally simple and efficient alternative to other boronic acid derivatives for use in standard Suzuki-Miyaura conditions.[5]

Practical Implications and Conclusion

For researchers in drug discovery and process development, the stability of a chemical reagent is not a trivial concern. The use of an unstable reagent like free phenylboronic acid can lead to:

  • Irreproducible Results: The variable composition (acid vs. boroxine) can cause fluctuations in reaction yield and purity.

  • Increased Costs: The need for fresh reagents, re-purification, or storage under inert atmospheres adds time and expense.

  • Failed Reactions: In automated high-throughput screening or library synthesis, reagent degradation can lead to false negatives or inexplicable reaction failures.

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane directly addresses these challenges. Its demonstrated stability under ambient conditions means it can be weighed on the open bench, stored without special precautions, and relied upon to deliver a consistent number of active molecules into a reaction. This robustness, comparable to that of the well-regarded MIDA boronates, makes it an excellent choice for applications demanding precision, reproducibility, and operational simplicity.

References

  • Benchchem. Methyl Boronic Acid: A Technical Guide to Stability and Handling.
  • Benchchem. Analytical techniques for monitoring the degradation of benzylboronic acid.
  • EAWAG BBD/PPS. Phenol Family Degradation Pathway Map. (2008).
  • Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • PMC. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • Journal of Pharmaceutical Sciences. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000).
  • PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. (2015).
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
  • BLDpharm. BLD Insights | MIDA Boronate: A New Organo-boron Reagent. (2021).
  • ResearchGate. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.
  • Chem-Station Int. Ed. MIDA boronate. (2014).
  • Organic & Biomolecular Chemistry (RSC Publishing). Dioxazaborocanes: old adducts, new tricks.
  • ACS Publications. MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. (2020).
  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
  • Wikipedia. Phenylboronic acid.
  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020).
  • ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
  • Reddit. Self-condensation of phenylboronic acid. (2018).

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Mass spectrometry fragmentation comparison of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane

Introduction

6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is a member of the dioxazaborocane family, which are adducts formed by the condensation of diethanolamine derivatives with boronic compounds.[1] These compounds have seen a resurgence in interest, moving from simple curiosities for isolation and characterization to active participants in chemical transformations, where they can be considered a fluoride-free alternative to organotrifluoroborate salts.[1] The structural elucidation of these complex heterocyclic molecules is paramount to understanding their reactivity and potential applications in fields ranging from materials science to drug development.

Mass spectrometry stands as a cornerstone analytical technique for the characterization of such novel molecules.[2] This guide provides a comprehensive comparison of the mass spectrometric fragmentation behavior of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques. By understanding the distinct fragmentation pathways, researchers can gain deeper insights into the structural integrity and chemical properties of this class of compounds.

Experimental Protocols

Sample Preparation
  • A stock solution of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane was prepared by dissolving 1 mg of the compound in 1 mL of a 1:1 (v/v) mixture of methanol and water.

  • For Electrospray Ionization (ESI) analysis, the stock solution was serially diluted with the same solvent to a final concentration of 5 µg/mL.

  • For Electron Ionization (EI) analysis, the stock solution was diluted to a final concentration of 20 µg/mL in methanol.

  • All solutions were filtered through a 0.22 µm syringe filter into clean autosampler vials prior to analysis.

Instrumentation and Parameters

A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with both an ESI and an EI source was utilized for all analyses.

Electrospray Ionization - Tandem Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive

  • Capillary Voltage: 4.0 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50 - 500

  • Infusion Flow Rate: 5 µL/min

  • Collision Gas: Argon

  • Collision Energy: A ramp of 10-30 eV was applied for Collision-Induced Dissociation (CID).[3]

Electron Ionization - Mass Spectrometry (EI-MS):

  • Ionization Energy: 70 eV

  • Source Temperature: 200 °C

  • Mass Range: m/z 40 - 450

  • Sample Introduction: Direct insertion probe

Fragmentation Analysis and Comparison

The fragmentation of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane was investigated using both ESI-MS/MS and EI-MS to provide a comprehensive understanding of its gas-phase behavior under different energy regimes.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

ESI is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2][4] For 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane (C₁₂H₁₈BNO₂, exact mass: 219.1431), the protonated molecule is observed at an m/z of 220.1509. Subsequent fragmentation of this precursor ion via CID provides valuable structural information.

The proposed fragmentation pathway for the [M+H]⁺ ion of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is depicted below. The initial protonation is likely to occur at one of the oxygen atoms or the nitrogen atom of the dioxazaborocane ring. The fragmentation is characterized by cleavages within the eight-membered ring system.

ESI_Fragmentation M_H [M+H]⁺ m/z 220.15 F1 Fragment 1 m/z 176.12 Loss of C₂H₄O M_H->F1 - C₂H₄O F2 Fragment 2 m/z 148.11 Loss of C₄H₈O M_H->F2 - C₄H₈O F3 Fragment 3 m/z 105.03 [C₆H₅CO]⁺ F2->F3 - C₂H₅N F4 Fragment 4 m/z 77.04 [C₆H₅]⁺ F3->F4 - CO

Caption: Proposed ESI-CID fragmentation pathway for [M+H]⁺ of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane.

Electron Ionization (EI)

In contrast to ESI, EI is a high-energy ionization technique that imparts significant internal energy to the molecule, leading to extensive fragmentation.[5] The resulting mass spectrum is a fingerprint of the molecule, with numerous fragment ions. The molecular ion (M⁺˙) is expected at m/z 219.14.

The EI fragmentation of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is likely initiated by the loss of an electron from the phenyl ring or one of the heteroatoms. The subsequent fragmentation cascade involves multiple pathways, including rearrangements and the loss of small neutral molecules or radicals.

EI_Fragmentation M M⁺˙ m/z 219.14 F1 Fragment A m/z 204.12 [M - CH₃]⁺ M->F1 - •CH₃ F2 Fragment B m/z 142.09 [M - C₆H₅]⁺ M->F2 - •C₆H₅ F4 Fragment D m/z 77.04 [C₆H₅]⁺ M->F4 Phenyl group F3 Fragment C m/z 115.05 [C₉H₇]⁺ F1->F3 - C₂H₅BNO F5 Fragment E m/z 58.07 [C₃H₈N]⁺ F2->F5 - C₂H₂BO₂

Caption: Proposed EI fragmentation pathways for the molecular ion of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane.

Comparative Analysis of Fragmentation Data

The table below summarizes the major fragment ions observed for 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane under both ESI-CID and EI conditions.

m/z (Observed) Proposed Formula Ionization Method Proposed Structure/Origin
220.15[C₁₂H₁₉BNO₂]⁺ESIProtonated Molecule [M+H]⁺
219.14[C₁₂H₁₈BNO₂]⁺˙EIMolecular Ion M⁺˙
204.12[C₁₁H₁₅BNO₂]⁺EILoss of a methyl radical from the molecular ion
176.12[C₁₀H₁₅BNO]⁺ESILoss of ethylene oxide from the [M+H]⁺ ion
148.11[C₈H₁₁BNO]⁺ESILoss of C₄H₈O from the [M+H]⁺ ion
142.09[C₆H₁₃BNO₂]⁺EILoss of the phenyl radical from the molecular ion
105.03[C₇H₅O]⁺ESIBenzoyl cation, formed after ring cleavage
77.04[C₆H₅]⁺ESI & EIPhenyl cation, a common fragment for phenyl-containing compounds
58.07[C₃H₈N]⁺EIFragment containing the N-methyl and adjacent carbons

The fragmentation patterns reveal significant differences between the two ionization techniques. ESI, being a softer method, primarily results in the cleavage of the dioxazaborocane ring while keeping the core phenyl-boron structure intact in the initial fragmentation steps. In contrast, the high energy of EI leads to more drastic fragmentation, including the loss of the phenyl and methyl substituents as radicals, and a more complex cascade of decomposition pathways.

Comparison with a Structural Analog: Phenylboronic Acid

To better understand the influence of the dioxazaborocane ring on fragmentation, it is useful to consider the fragmentation of a simpler analog, phenylboronic acid. Under EI, phenylboronic acid readily loses a molecule of water to form the corresponding boroxine (a trimer). Its fragmentation is dominated by the loss of the boronic acid functional group and cleavage of the phenyl ring. In contrast, the dioxazaborocane derivative exhibits fragmentation pathways that are heavily influenced by the presence of the eight-membered ring, leading to characteristic losses of fragments originating from the diethanolamine backbone. This highlights the utility of mass spectrometry in identifying specific structural motifs within a larger molecule.

Conclusion

The comparative analysis of the mass spectrometric fragmentation of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane under ESI and EI conditions provides a detailed picture of its gas-phase chemistry. ESI-MS/MS is well-suited for confirming the molecular weight and probing the connectivity of the dioxazaborocane ring through controlled fragmentation. EI-MS, on the other hand, provides a characteristic fingerprint of the molecule, revealing information about the stability of its various substructures. Together, these techniques offer a powerful toolkit for the unambiguous identification and structural elucidation of this and related classes of heterocyclic compounds, which is crucial for their continued development and application in various scientific disciplines.

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